molecular formula C7H3BrClNS B1279464 2-Bromo-6-chlorobenzo[d]thiazole CAS No. 3507-17-3

2-Bromo-6-chlorobenzo[d]thiazole

Cat. No.: B1279464
CAS No.: 3507-17-3
M. Wt: 248.53 g/mol
InChI Key: SWCKCAROSKGHBI-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H3BrClNS and its molecular weight is 248.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCKCAROSKGHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467635
Record name 2-bromo-6-chlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-17-3
Record name 2-bromo-6-chlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of 2-Bromo-6-chlorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, presents its physicochemical properties in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and functional materials. The introduction of halogen substituents, such as bromine and chlorine, onto the benzothiazole scaffold provides valuable handles for further chemical modifications, including cross-coupling reactions, thereby enabling the synthesis of diverse compound libraries for drug discovery and other applications. This compound, with its distinct substitution pattern, represents a valuable building block for accessing novel chemical entities.

Physicochemical Properties

The key physical and chemical properties of this compound (CAS No: 3507-17-3) are summarized in the table below. This data is compiled from various chemical supplier databases.

PropertyValueReference
Molecular Formula C₇H₃BrClNS[1][2]
Molecular Weight 248.53 g/mol [1][2]
Appearance White solid / powder[1]
Melting Point 99-100 °C[1][2]
Boiling Point 330.53 °C at 760 mmHg[1]
Density 1.849 g/cm³[1][2]
LogP 3.71220[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and effective method is the Sandmeyer reaction. This well-established transformation is widely used to convert aryl amines into aryl halides via a diazonium salt intermediate.[3][4][5] The logical precursor for this synthesis is 2-Amino-6-chlorobenzothiazole.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 2-Amino-6-chlorobenzothiazole:

  • Diazotization: The primary amino group of 2-Amino-6-chlorobenzothiazole is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrobromic acid).

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, yielding the final product, this compound.

The overall reaction is depicted in the following workflow diagram:

G Synthesis Workflow for this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-6-chlorobenzothiazole B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the Sandmeyer reaction of heterocyclic amines.

Materials and Reagents:

  • 2-Amino-6-chlorobenzothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Amino-6-chlorobenzothiazole (1 equivalent) in a mixture of hydrobromic acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

    • The reaction mixture may be gently heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Reactivity and Potential Applications

The 2-bromo substituent on the benzothiazole ring is a key functional group that can participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This reactivity allows for the introduction of a wide range of substituents at the 2-position, making this compound a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The 6-chloro substituent offers an additional site for modification, although it is generally less reactive in cross-coupling reactions than the 2-bromo group.

Given the prevalence of substituted benzothiazoles in medicinal chemistry, this compound serves as a valuable starting material for the development of novel therapeutic agents, potentially in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3507-17-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-chlorobenzo[d]thiazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is limited, this document consolidates available data on its physicochemical properties and provides detailed, plausible experimental protocols for its synthesis and subsequent functionalization based on established methodologies for analogous benzothiazole derivatives. Furthermore, this guide explores the potential biological activities of this compound by examining structure-activity relationships derived from related compounds, presenting relevant quantitative data for comparison. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and complex organic molecules.

Physicochemical Properties

This compound is a solid, bicyclic aromatic compound. The presence of two different halogen atoms on the benzothiazole core, a bromine atom at the 2-position of the thiazole ring and a chlorine atom at the 6-position of the benzene ring, imparts distinct reactivity and potential for selective functionalization.

PropertyValueReference
CAS Number 3507-17-3[1]
Molecular Formula C₇H₃BrClNS[1]
Molecular Weight 248.53 g/mol [1]
Melting Point 99-100 °C[2]
Appearance Solid[2]
Predicted Density 1.849±0.06 g/cm³[1]
Predicted Boiling Point 330.5±34.0 °C[1]

Spectroscopic Data:

SpectrumDataReference
¹H NMR (CDCl₃) δ: 7.42-7.46 (m, 1H), 7.76-7.90 (m, 2H)[2]

Synthesis and Reactivity

The primary route for the synthesis of this compound is anticipated to be via a Sandmeyer-type reaction starting from the commercially available 2-amino-6-chlorobenzothiazole. The bromine at the 2-position is then available for a variety of palladium-catalyzed cross-coupling reactions, making it a versatile building block.

Synthesis via Sandmeyer Reaction

This protocol describes a plausible method for the synthesis of this compound from 2-amino-6-chlorobenzothiazole through diazotization followed by a copper-catalyzed bromination.[3][4][5]

Experimental Protocol:

  • Diazotization:

    • Suspend 2-amino-6-chlorobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-6 eq).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Bromination:

    • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Synthesis of this compound 2-Amino-6-chlorobenzothiazole 2-Amino-6-chlorobenzothiazole Diazonium Salt Diazonium Salt 2-Amino-6-chlorobenzothiazole->Diazonium Salt 1. NaNO₂, HBr 2. 0-5 °C This compound This compound Diazonium Salt->this compound CuBr, HBr

Synthetic route to this compound.
Reactivity and Functionalization

The bromine atom at the C2 position of the benzothiazole ring is susceptible to displacement and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively.

2.2.1. Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][7][8]

Experimental Protocol:

  • Reaction Setup:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).

  • Solvent and Reaction Conditions:

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling 2-Bromo-6-chlorobenzothiazole 2-Bromo-6-chlorobenzothiazole 2-Aryl-6-chlorobenzothiazole 2-Aryl-6-chlorobenzothiazole 2-Bromo-6-chlorobenzothiazole->2-Aryl-6-chlorobenzothiazole Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Aryl-6-chlorobenzothiazole

General scheme for Suzuki-Miyaura coupling.

2.2.2. Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Experimental Protocol:

  • Reaction Setup:

    • In a dry, inert-atmosphere glovebox or Schlenk flask, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 eq).

    • Add a palladium catalyst system, for instance, a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a bulky electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (2-4 mol%).

  • Solvent and Reaction Conditions:

    • Add an anhydrous, aprotic solvent like toluene, dioxane, or THF.

    • Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Potential Biological Activities

Antimicrobial Activity

Halogenated benzothiazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The presence of a chloro group at the 6-position, as in the target molecule, has been associated with enhanced antibacterial activity in some series of compounds.[2] It is plausible that this compound and its derivatives could exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table of Minimum Inhibitory Concentrations (MIC) for Analogous Benzothiazole Derivatives:

Compound ClassTest OrganismMIC (µg/mL)Reference
Substituted BenzothiazolesEscherichia coli3.1 - 78.125[12]
Substituted BenzothiazolesStaphylococcus aureus12.5 - 78.125[12]
Substituted BenzothiazolesPseudomonas aeruginosa6.2[12]
Substituted BenzothiazolesBacillus cereus12.5[12]
2-Arylbenzothiazole AnaloguesEnterococcus faecalis~1 µM[12]
2-Arylbenzothiazole AnaloguesKlebsiella pneumoniae1.04 - 2.03 µM[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

Anticancer Activity

Numerous 2-substituted and 6-substituted benzothiazole derivatives have been reported to possess potent cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways or the induction of apoptosis.[9][11][13][14] The combination of chloro and bromo substituents on the benzothiazole scaffold of the title compound makes it an interesting candidate for anticancer drug discovery.

Table of IC₅₀ Values for Analogous Benzothiazole Derivatives:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Dichlorophenyl-containing chlorobenzothiazoleHOP-92 (Non-small cell lung cancer)0.0718[13]
Sulphonamide-based benzothiazoleMCF-7 (Breast cancer)34.5[9]
Sulphonamide-based benzothiazoleHeLa (Cervical cancer)44.15[9]
Sulphonamide-based benzothiazoleMG63 (Osteosarcoma)36.1[9]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideA549 (Lung cancer)68 µg/mL[14]
6-nitrobenzo[d]thiazol-2-olA549 (Lung cancer)121 µg/mL[14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.[2]

MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Test Compound (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 3-4 hours E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC₅₀ Value H->I

Workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel organic compounds with potential therapeutic applications. While direct experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis and exploration of its chemical and biological properties based on the well-established chemistry of related benzothiazole derivatives. The synthetic routes and experimental protocols detailed herein offer practical starting points for researchers. The compiled biological activity data of analogous compounds suggests that this compound and its derivatives are promising candidates for further investigation in the fields of antimicrobial and anticancer drug discovery. Future studies are warranted to fully elucidate the specific biological profile and mechanism of action of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 2-Bromo-6-chlorobenzo[d]thiazole, a halogenated benzothiazole derivative of interest in medicinal chemistry and materials science. Due to a notable lack of specific experimental data in publicly accessible literature, this guide combines foundational chemical information with data extrapolated from closely related analogs to present a predictive yet cautious analysis. This document is intended to serve as a foundational resource for researchers, highlighting both what is known and the existing gaps in the scientific record, thereby encouraging further investigation into this compound.

Introduction

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This core structure imparts a unique profile of chemical reactivity and biological activity, leading to their investigation in a wide array of applications, including as antimicrobial, anticancer, and anti-inflammatory agents. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making halogenated derivatives like this compound compelling candidates for drug discovery and development.

This guide summarizes the available structural and physicochemical data for this compound and provides predicted spectroscopic characteristics based on analogous compounds.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₃BrClNS--INVALID-LINK--[1]
Molecular Weight 246.89 g/mol --INVALID-LINK--[1]
CAS Number 3507-17-3--INVALID-LINK--[1]
Purity 97% (as commercially available)--INVALID-LINK--[1]
Structural Diagram

The molecular structure of this compound is depicted below.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chlorine and bromine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven signals for the carbon atoms of the benzothiazole core. The carbons attached to the heteroatoms (N, S) and the halogens (Br, Cl) will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the thiazole ring, C=C stretching of the aromatic ring, and C-H aromatic stretching. Strong absorptions corresponding to the C-Br and C-Cl bonds are also anticipated.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (246.89 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the surveyed literature. However, a general and widely used method for the synthesis of related 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[4] The synthesis of various substituted benzothiazoles has been reported, and these methodologies could likely be adapted for the preparation of this compound.[5][6]

A potential synthetic pathway is outlined below. This represents a logical synthetic route but has not been experimentally verified from the available literature for this specific compound.

Synthesis_Pathway cluster_0 Hypothetical Synthesis of this compound 4-chloroaniline 4-chloroaniline KSCN_Br2_AcOH KSCN, Br₂, AcOH 4-chloroaniline->KSCN_Br2_AcOH Step 1 2-amino-6-chlorobenzothiazole 2-amino-6-chlorobenzothiazole KSCN_Br2_AcOH->2-amino-6-chlorobenzothiazole Sandmeyer_Reaction Sandmeyer-type Reaction (e.g., NaNO₂, HBr, CuBr) 2-amino-6-chlorobenzothiazole->Sandmeyer_Reaction Step 2 2-Bromo-6-chlorobenzothiazole 2-Bromo-6-chlorobenzothiazole Sandmeyer_Reaction->2-Bromo-6-chlorobenzothiazole

Caption: A plausible synthetic route to this compound.

Characterization

The characterization of synthesized this compound would typically involve the following analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition, often through high-resolution mass spectrometry (HRMS).

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in drug discovery and materials science. However, this technical guide highlights a significant gap in the publicly available experimental data for this compound. Future research should focus on the definitive synthesis and comprehensive spectroscopic and crystallographic characterization of this compound. Such studies would provide the necessary empirical data to validate theoretical predictions and facilitate its application in various scientific disciplines. The lack of information on its biological activity also presents an open avenue for investigation, particularly given the established pharmacological importance of the benzothiazole scaffold.

References

Technical Guide: Safety and Handling of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzo[d]thiazole is a halogenated bicyclic heterocyclic compound. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery and development.[2] Given its reactive nature, a thorough understanding of its safety profile and handling requirements is crucial for researchers.

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of this compound. The following table summarizes the available information.

PropertyValueSource
CAS Number 3507-17-3[3]
Molecular Formula C₇H₃BrClNS[3]
Molecular Weight 248.53 g/mol [2]
Appearance White solid[2]
Melting Point 99-100 °C[2]
Boiling Point 330.53 °C at 760 mmHg[2]
Density 1.849 g/cm³[2]
LogP 3.71220[2]

Hazard Identification and Classification (Inferred)

A formal GHS classification for this compound is not available. The following classification is inferred from the safety data of structurally related halogenated benzothiazoles and is for guidance only.

Hazard ClassHazard CategoryGHS Hazard Statement (Inferred)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Pictograms (Inferred):

alt text

Signal Word (Inferred): Warning

First Aid Measures

In the event of exposure, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE.

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.

Experimental Protocols and Workflows

General Workflow for Handling Halogenated Heterocyclic Compounds

The following diagram illustrates a generalized workflow for the safe handling and use of potentially hazardous chemical intermediates like this compound in a research setting.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure a Risk Assessment b PPE Selection a->b Inform c Fume Hood Preparation b->c Equip d Weighing & Dispensing c->d Proceed to e Reaction Setup d->e Transfer f Monitoring e->f Initiate g Quenching/Workup f->g Upon Completion h Waste Disposal g->h Segregate i Decontamination h->i Final Step G Potential Signaling Pathways Modulated by Benzothiazole Derivatives cluster_pathways Cellular Signaling cluster_outcomes Cellular Outcomes STAT3 STAT3 Pathway Proliferation Cell Proliferation STAT3->Proliferation Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits Inflammation Inflammation STAT3->Inflammation Promotes AKT PI3K/AKT Pathway AKT->Proliferation Promotes AKT->Apoptosis Inhibits ERK MAPK/ERK Pathway ERK->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->STAT3 Inhibition Benzothiazole->AKT Inhibition Benzothiazole->ERK Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-chlorobenzo[d]thiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The following sections detail its key physical and chemical characteristics, supported by experimental protocols for their determination.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₃BrClNS[1]
Molecular Weight 248.53 g/mol [1]
Melting Point 99-100 °C[1][2]
Boiling Point 330.53 °C at 760 mmHg[1]
Density 1.849 g/cm³[1]
logP (Octanol/Water Partition Coefficient) 3.712[1]
Predicted pKa -0.87 ± 0.10[2]
Appearance Light yellow to light brown solid[2]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For this compound, the melting point can be determined using the capillary method with a melting point apparatus.[3]

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.[3][6]

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6] For a pure compound, this range is typically narrow, within 0.5-1.0°C.

  • Heating Rate: An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2°C per minute) near the expected melting point for an accurate measurement.[3]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Powder_Sample Finely Powder This compound Pack_Capillary Pack into Capillary Tube Powder_Sample->Pack_Capillary Place_in_Apparatus Place Capillary in Melting Point Apparatus Pack_Capillary->Place_in_Apparatus Heat_Sample Heat Sample Place_in_Apparatus->Heat_Sample Observe_Melting Observe Melting Heat_Sample->Observe_Melting Record_Range Record Melting Point Range Observe_Melting->Record_Range

Experimental workflow for melting point determination.

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for understanding its behavior in different environments, which is particularly important in drug development. A systematic approach is used to classify the compound's solubility.[7][8]

Methodology:

  • Initial Solvent Screening: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a set volume of a solvent (e.g., 0.75 mL).[7] The mixture is vigorously shaken.[7]

  • Solvent Series: The solubility is tested in a series of solvents, typically starting with water.[7][8] If the compound is insoluble in water, its solubility in acidic and basic solutions (e.g., 5% HCl, 5% NaOH, and 5% NaHCO₃) is determined to identify any acidic or basic functional groups.[7][9] Solubility in an organic solvent like diethyl ether is also assessed.[7]

  • Observation: The compound is classified as soluble if it completely dissolves.[10] Observations such as color changes or the formation of a precipitate upon pH adjustment can provide further information.[9]

Solubility_Assessment Start Start with This compound Add_Water Add Water Start->Add_Water Soluble_in_Water Soluble in Water? Add_Water->Soluble_in_Water Test_Ether Test Solubility in Ether Soluble_in_Water->Test_Ether Yes Insoluble_in_Water Insoluble in Water Soluble_in_Water->Insoluble_in_Water No Add_NaOH Add 5% NaOH Insoluble_in_Water->Add_NaOH Soluble_in_NaOH Soluble in NaOH? Add_NaOH->Soluble_in_NaOH Add_HCl Add 5% HCl Soluble_in_NaOH->Add_HCl No Strong_Acid Classify as Strong Acid Soluble_in_NaOH->Strong_Acid Yes Soluble_in_HCl Soluble in HCl? Add_HCl->Soluble_in_HCl Base Classify as Base Soluble_in_HCl->Base Yes Neutral Classify as Neutral/Inert Soluble_in_HCl->Neutral No Weak_Acid Classify as Weak Acid

Logical workflow for solubility classification.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.[11] The shake-flask method is the standard for experimental logP determination.[12][13]

Methodology:

  • Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation.[11][14]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.[12]

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

LogP_Determination Saturate Saturate n-Octanol and Aqueous Buffer Dissolve Dissolve Compound in Saturated Phase Saturate->Dissolve Shake Shake Phases to Equilibrium Dissolve->Shake Separate Separate n-Octanol and Aqueous Phases Shake->Separate Analyze Analyze Concentration in Each Phase (e.g., HPLC) Separate->Analyze Calculate Calculate P and logP Analyze->Calculate

Workflow for logP determination via the shake-flask method.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.[15][16] Potentiometric titration is a common method for pKa determination.[17]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility. The ionic strength is typically kept constant.[17]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[17]

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[17]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the curve.[15] For multi-protic substances, multiple inflection points may be observed.

References

Spectroscopic Profile of 2-Bromo-6-chlorobenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-6-chlorobenzo[d]thiazole, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also provided to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the known effects of substituents on the benzothiazole core structure.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-47.8 - 8.2d
H-57.4 - 7.7dd
H-77.9 - 8.3d

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Predicted values are for a spectrum acquired in a non-polar deuterated solvent like CDCl₃. The exact chemical shifts and coupling constants will be dependent on the solvent and the spectrometer frequency.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (ppm)
C-2145 - 155
C-4120 - 125
C-5125 - 130
C-6130 - 135
C-7122 - 127
C-3a150 - 155
C-7a135 - 140

Note: These are broadband proton-decoupled ¹³C NMR predictions. The chemical shifts are referenced to TMS at 0 ppm.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

Ionm/z (relative intensity)Description
[M]⁺277/279/281 (base peak)Molecular ion with characteristic isotopic pattern for Br and Cl
[M-Br]⁺198/200Loss of a bromine radical
[M-Cl]⁺242/244Loss of a chlorine radical
[M-Br-CN]⁺172/174Subsequent loss of a cyanide radical
[C₆H₃ClS]⁺142/144Fragment of the chlorophenylthio moiety

Note: The m/z values reflect the most abundant isotopes (⁷⁹Br and ³⁵Cl). The isotopic pattern of the molecular ion is a key identifier for compounds containing both bromine and chlorine.[1][2] The presence of both halogens will result in a characteristic M, M+2, and M+4 pattern.

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and MS data for this compound. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum.[3]

    • Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, preferably with a high-resolution analyzer (e.g., TOF, Orbitrap), equipped with an Electron Ionization (EI) source.[4]

  • Data Acquisition:

    • Introduce the sample into the ion source. For volatile compounds, a gas chromatography (GC) inlet can be used. For less volatile solids, a direct insertion probe may be necessary.

    • The standard electron energy for EI is 70 eV, which induces reproducible fragmentation.[5]

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

  • Data Analysis:

    • Identify the molecular ion peak. The presence of one bromine and one chlorine atom will result in a characteristic isotopic cluster for the molecular ion.[1][2]

    • Analyze the fragmentation pattern to identify characteristic losses of radicals and neutral molecules. This provides structural information and further confirms the identity of the compound.[6]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms nmr_data NMR Spectral Data (Chemical Shifts, Coupling Constants) nmr->nmr_data ms_data Mass Spectrum (Molecular Ion, Fragmentation Pattern) ms->ms_data elucidation Structure Elucidation and Confirmation nmr_data->elucidation ms_data->elucidation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzo[d]thiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Versatile Heterocyclic Building Block

This technical guide provides a comprehensive overview of 2-Bromo-6-chlorobenzo[d]thiazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of data specific to this molecule, this guide also incorporates information on the broader class of benzothiazole derivatives to provide a contextual understanding of its potential applications and biological significance.

Commercial Availability

Several commercial suppliers offer this compound, typically with a purity of 97% or higher. While pricing and stock levels are subject to change, the following table summarizes the available information from various vendors. Researchers are advised to contact the suppliers directly for the most current data.

SupplierPurityCAS NumberPriceAdditional Information
Thoreauchem97%3507-17-3Inquire for pricingProduct Number: TH-D09134[1]
BLDpharmInquire for purity3507-17-3Inquire for pricingSpecial offers may be available for online orders[2]
Acmec Biochemical97%3507-17-3Inquire for pricingHigh-quality reagent available from stock
ChemicalBook (listing TRC)Inquire for purity3507-17-3$60 for 50mg (as of 2021-12-16)Product Code: B699815[3]
2A Biotech96%+3507-17-3Register or Login for priceCatalog No.: 2A-0120263[4]

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₃BrClNS
Molecular Weight248.53 g/mol
CAS Number3507-17-3

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently available in the searched literature. However, the synthesis of substituted benzothiazoles is a well-established area of organic chemistry. A general approach often involves the reaction of a corresponding substituted aniline with a thiocyanate and a halogenating agent. For instance, the synthesis of 2-amino-substituted benzothiazoles can be achieved by reacting substituted anilines with potassium thiocyanate and bromine in acetic acid.[5]

Further transformation of the 2-amino group to a 2-bromo substituent can be accomplished through diazotization followed by a Sandmeyer-type reaction. The following diagram illustrates a plausible, generalized synthetic workflow for a 2-substituted-6-chlorobenzothiazole.

G cluster_start Starting Material cluster_step1 Step 1: Thiocyanation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Sandmeyer Reaction start 4-Chloroaniline reagent1 KSCN, Br2 (in Acetic Acid) intermediate1 2-Amino-6-chlorobenzothiazole reagent1->intermediate1 reagent2 NaNO2, HBr intermediate2 6-Chloro-1,3-benzothiazol-2-diazonium bromide reagent2->intermediate2 reagent3 CuBr product This compound reagent3->product

Caption: A plausible synthetic workflow for this compound.

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. While specific spectra for this compound were not found, researchers can predict the expected spectral features based on its structure.

Potential Biological Activity and Applications in Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Anticancer and Antimicrobial Potential:

Halogenated benzothiazoles have been investigated for their potential as anticancer and antimicrobial agents.[6][8][9] While direct studies on this compound are limited, related compounds have shown promising activity. For instance, various halogenated benzothiadiazine derivatives have demonstrated potent antineoplastic effects in cellular models of triple-negative breast cancer.[8] Furthermore, a range of synthesized benzothiazole derivatives have shown significant antibacterial and antifungal properties against various strains.[9]

The following table summarizes the biological activities observed for the broader class of halogenated benzothiazoles.

Biological ActivityTarget/Mechanism of Action (General)Examples of Related Compounds
AnticancerInhibition of various kinases, induction of apoptosis.[6]Halogenated benzothiadiazines, substituted benzothiazoles.[6][8]
AntimicrobialDisruption of bacterial cell wall synthesis, inhibition of essential enzymes.Various synthesized benzothiazole derivatives.[9]
AntiviralInhibition of viral replication enzymes.Benzothiazole-based compounds.[10]
Anti-inflammatoryModulation of inflammatory pathways.Benzothiazole derivatives.[11]

Signaling Pathway Involvement:

Benzothiazole derivatives have been shown to interact with various cellular signaling pathways implicated in cancer and other diseases. While the specific pathways affected by this compound are unknown, related compounds have been shown to modulate pathways involving kinases, which are crucial for cell growth and proliferation. The diagram below illustrates a conceptual signaling pathway that could potentially be targeted by benzothiazole derivatives.

G cluster_receptor Cell Surface Receptor cluster_pathway Kinase Cascade cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription Transcription Factors kinase3->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Benzothiazole Derivative (e.g., this compound) inhibitor->kinase2 Inhibition

Caption: Conceptual signaling pathway potentially targeted by benzothiazole derivatives.

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological assays are not currently available in the public domain. However, researchers can adapt standard protocols for evaluating the biological activity of novel chemical entities.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to the desired concentrations in the cell culture medium.

  • Incubation: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution):

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

  • Compound Dilution: Serially dilute this compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific bacteria.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound is a commercially available heterocyclic compound with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. While specific data on its biological activity and mechanisms of action are currently lacking, the well-documented activities of the broader benzothiazole class suggest that it is a valuable scaffold for further investigation. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further experimental studies are warranted to fully elucidate its pharmacological profile.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its halogenated derivatives, 2-Bromo-6-chlorobenzo[d]thiazole emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a chlorine atom at the 6-position, offers synthetic handles for diverse chemical modifications, paving the way for the development of potent and selective modulators of various biological targets. This in-depth technical guide explores the applications of this compound in medicinal chemistry, with a focus on its synthetic utility and its potential in the development of anticancer and neuroprotective agents.

Synthetic Versatility: A Gateway to Novel Derivatives

The 2-bromo and 6-chloro substituents on the benzothiazole ring provide orthogonal reactivity, allowing for selective functionalization. The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the 6-chloro group can also participate in such transformations, often under different reaction conditions. This differential reactivity is a key advantage for constructing diverse molecular architectures.

Key Synthetic Transformations

Derivatives of this compound can be readily synthesized through several modern organic chemistry reactions. The following are generalized protocols based on established methods for similar benzothiazole scaffolds.[1][2][3]

Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 2-position of the benzothiazole core.

  • Materials:

    • This compound

    • Arylboronic acid or ester (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the corresponding arylboronic acid/ester, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce a wide range of amino groups at the 2-position.

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos, SPhos)

    • Base (e.g., NaOtBu, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a dry reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Add this compound and the amine.

    • Seal the vessel and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12-24 hours).

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

G cluster_synthesis Synthetic Workflow for 2-Substituted-6-chlorobenzothiazoles Start This compound Suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Product_Aryl 2-Aryl-6-chlorobenzothiazole Suzuki->Product_Aryl Product_Amino 2-Amino-6-chlorobenzothiazole Derivative Buchwald->Product_Amino

Caption: General synthetic routes from this compound.

Applications in Anticancer Drug Discovery

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5][6][7][8][9][10] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The 6-chloro substitution, in particular, has been associated with enhanced cytotoxic activity in several series of benzothiazole-based compounds.[11]

Putative Anticancer Mechanisms of 2,6-Disubstituted Benzothiazoles

While direct evidence for derivatives of this compound is emerging, structure-activity relationship (SAR) studies on analogous compounds suggest their potential to modulate key signaling pathways implicated in cancer progression.[9]

G cluster_pathways Potential Anticancer Signaling Pathways Benzothiazole 2,6-Disubstituted Benzothiazole Derivative EGFR EGFR Benzothiazole->EGFR Inhibition PI3K PI3K Benzothiazole->PI3K Inhibition JAK JAK Benzothiazole->JAK Inhibition Bax Bax Benzothiazole->Bax Upregulation Bcl2 Bcl-2 Benzothiazole->Bcl2 Downregulation EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Hypothesized signaling pathways targeted by anticancer benzothiazoles.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various substituted benzothiazole derivatives against human cancer cell lines. This data provides a comparative baseline for the potential efficacy of novel compounds derived from this compound.

Compound/Derivative ClassSubstitution PatternCancer Cell LineAssay TypeIC₅₀ (µM)Reference
Dichlorophenyl containing chlorobenzothiazole2-(substituted amino)-6-chloroNon-small cell lung cancer (HOP-92)GI₅₀0.0718[5]
Naphthalimide-benzothiazole hybrid2-(substituted)-6-chloroColon (HT-29)Not Specified3.47[7][12]
Naphthalimide-benzothiazole hybrid2-(substituted)-6-chloroLung (A549)Not Specified3.89[7][12]
Substituted bromopyridine acetamide benzothiazole2-(substituted amino)-6-bromoBreast (SKRB-3)MTT0.0012[12]
Substituted bromopyridine acetamide benzothiazole2-(substituted amino)-6-bromoColon (SW620)MTT0.0043[12]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[11][12]

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

    • Incubation: Incubate the plates for 48 to 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Applications in Neuroprotective Agent Development

Neurodegenerative diseases represent a significant and growing unmet medical need. The benzothiazole scaffold is present in Riluzole, an approved drug for amyotrophic lateral sclerosis (ALS), highlighting the potential of this chemical class in developing neuroprotective agents.[13][14][15] Research has shown that benzothiazole derivatives can exert neuroprotective effects through various mechanisms, including modulation of ion channels and antioxidant activity.[13][16]

Potential Neuroprotective Mechanisms

Derivatives of this compound could potentially offer neuroprotection by targeting key pathological processes in neurodegeneration.

G cluster_neuro Potential Neuroprotective Mechanisms Benzothiazole 2,6-Disubstituted Benzothiazole Derivative Na_Channel Voltage-gated Na+ Channels Benzothiazole->Na_Channel Inhibition Catalase Catalase Activity Benzothiazole->Catalase Modulation Neuroprotection Neuroprotection Benzothiazole->Neuroprotection Glutamate Glutamate Excitotoxicity Na_Channel->Glutamate ROS Reactive Oxygen Species (ROS) Glutamate->ROS Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Catalase->ROS

Caption: Hypothesized mechanisms of neuroprotection by benzothiazole derivatives.

Quantitative Data from Structurally Related Compounds

While specific data for this compound derivatives is limited, studies on other substituted benzothiazoles demonstrate their potential in neuroprotection.

Compound/Derivative ClassBiological EffectModel SystemKey FindingsReference
Amidine 4H-3,1-benzothiazine derivativesReduction of glutamate and LDH releaseOxygen/glucose deprivation and reperfusion (OGD/R) in brain slicesHigher potency than Riluzole in reducing excitotoxicity[13]
Novel benzothiazole analogsEnhanced neuronal cell viability and catalase activityU87 MG cell line under H₂O₂ induced stressProtected neuronal cells from ROS-mediated damage[16]

Experimental Protocol: In Vitro Neuroprotection Assay (OGD/R Model)

This protocol describes a method to assess the neuroprotective effects of compounds against ischemia-like conditions in brain slices.[13]

  • Procedure:

    • Brain Slice Preparation: Prepare acute brain slices from rodents (e.g., rat hippocampus).

    • Oxygen-Glucose Deprivation (OGD): Induce ischemia-like conditions by perfusing the slices with glucose-free artificial cerebrospinal fluid (aCSF) saturated with 95% N₂/5% CO₂ for a defined period.

    • Compound Treatment: Apply the test compound during the OGD and/or reperfusion phase.

    • Reperfusion: Reintroduce normal oxygenated and glucose-containing aCSF.

    • Assessment of Neuronal Damage: Measure lactate dehydrogenase (LDH) release into the perfusion medium as an indicator of cell death.

    • Assessment of Excitotoxicity: Measure glutamate release into the perfusion medium using HPLC or an enzyme-based assay.

    • Data Analysis: Compare LDH and glutamate release in compound-treated slices to vehicle-treated controls.

Conclusion

This compound represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to a wide range of synthetic modifications allows for the creation of diverse chemical libraries for screening against various biological targets. The existing literature on structurally related benzothiazoles strongly suggests that derivatives of this core molecule hold significant potential as both anticancer and neuroprotective agents. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this valuable heterocyclic building block. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to unlock new avenues in drug discovery.

References

Navigating the Reactivity of the C-Br Bond in 2-Bromo-6-chlorobenzo[d]thiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in 2-Bromo-6-chlorobenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure in numerous biologically active compounds, and the ability to selectively functionalize it is of paramount importance in drug discovery. This document details the expected reactivity in key palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and quantitative data from analogous systems to guide synthetic strategies.

Core Concepts: Reactivity of Halogenated Benzothiazoles

In dihalogenated systems like this compound, the differential reactivity of the carbon-halogen bonds is the cornerstone of selective functionalization. The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are expected to occur selectively at the C2-bromo position, leaving the C6-chloro position available for subsequent transformations under more forcing conditions if desired.

Palladium-Catalyzed Cross-Coupling Reactions: Data and Protocols

While specific quantitative data for the cross-coupling reactions of this compound is not extensively available in published literature, the following sections provide representative data from closely related analogs and detailed experimental protocols that serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, this reaction with various aryl- or vinylboronic acids is anticipated to yield 2-substituted-6-chlorobenzo[d]thiazole derivatives. The data presented below is adapted from studies on 2-amino-6-bromobenzothiazole, which demonstrates the feasibility of this transformation on the 6-chlorobenzothiazole core.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of a 6-Substituted-2-bromobenzothiazole Analog

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O953185
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O953182
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O953188
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O953175

Data adapted from the Suzuki coupling of 2-amino-6-bromobenzothiazole.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst to the flask.

  • Add the 1,4-dioxane and water solvent system.

  • Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 95-100 °C and stir for 12-36 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chlorobenzo[d]thiazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is expected to proceed selectively at the C2-bromo position of this compound to provide various 2-amino-6-chlorobenzo[d]thiazole derivatives, which are valuable intermediates in medicinal chemistry.

Table 2: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10012-18
2PiperidinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene10012-18
3AnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane11012-24
4n-ButylaminePd₂(dba)₃ (2)RuPhos (4)NaOt-BuToluene808-16

Conditions are generalized based on standard Buchwald-Hartwig protocols for aryl bromides.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BINAP (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture with stirring to 100 °C for 12-18 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-amino-6-chlorobenzo[d]thiazole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynyl-6-chlorobenzo[d]thiazoles. This reaction occurs selectively at the C2-bromo position in the presence of a palladium catalyst and a copper(I) co-catalyst.

Table 3: Representative Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF606
2TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃DMF808
31-HexynePd₂(dba)₃ (2) / P(t-Bu)₃ (4)CuI (5)DIPAToluene7012

Conditions are generalized based on standard Sonogashira protocols for aryl bromides.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed THF (10 mL)

  • Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 2-alkynyl-6-chlorobenzo[d]thiazole.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding and implementation of these synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ / Base Product_Complex Product Complex Transmetal->Product_Complex Product_Complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amine_Complex Amine Coordination OxAdd->Amine_Complex R₂NH Amido_Complex Palladium Amido Amine_Complex->Amido_Complex -HX (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Buchwald-Hartwig Amination Cycle.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br Pd0->OxAdd Ar-Br Transmetal Ar-Pd(II)-C≡CR OxAdd->Transmetal Cu-C≡CR Transmetal->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I) / Base Cu_Acetylide->Transmetal

Caption: Sonogashira Catalytic Cycle.

Experimental_Workflow General Cross-Coupling Workflow Start Combine Reactants: - 2-Bromo-6-chlorobenzothiazole - Coupling Partner - Base Inert Establish Inert Atmosphere (Ar or N₂) Start->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product 2-Substituted-6-chlorobenzothiazole Purify->Product

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable building block for the synthesis of diverse functionalized benzothiazoles. The pronounced reactivity difference between the C-Br and C-Cl bonds allows for selective palladium-catalyzed cross-coupling reactions at the C2 position. This guide provides a foundational understanding and practical, detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While the quantitative data presented is based on analogous systems, the provided methodologies are robust and should serve as an excellent starting point for the development of specific applications, enabling the synthesis of novel compounds for drug discovery and materials science. Researchers should perform reaction-specific optimization to achieve the best results for their unique substrates.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chlorobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-6-chlorobenzo[d]thiazole and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The strategic placement of halogen atoms on the benzothiazole scaffold offers versatile handles for further functionalization, enabling the creation of diverse molecular architectures for drug discovery and other applications. This document details the core synthesis of the parent compound and subsequent derivatization through common and robust chemical transformations.

Core Synthesis: this compound

The principal and most effective method for the synthesis of this compound is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate generated from 2-amino-6-chlorobenzothiazole.

Diagram of the Core Synthesis Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline

This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.

  • Materials: 4-chloroaniline, Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic acid (AcOH).

  • Procedure:

    • Dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

    • Add potassium thiocyanate (2.0 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-6-chlorobenzothiazole.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol is a modification of the classical Sandmeyer reaction.[1]

  • Materials: 2-amino-6-chlorobenzothiazole, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr).

  • Procedure:

    • Suspend 2-amino-6-chlorobenzothiazole (1.0 eq) in a mixture of hydrobromic acid and water in a flask cooled to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt solution.

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data
CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)M.P. (°C)
2-amino-6-chlorobenzothiazole4-chloroanilineKSCN, Br₂Acetic Acid0 - RT4-660-70194-196[2]
This compound2-amino-6-chlorobenzothiazoleNaNO₂, HBr, CuBrWater/HBr0 - 602-450-6599-100[3]

Synthesis of this compound Derivatives

The presence of the bromine atom at the 2-position and the chlorine atom at the 6-position allows for selective functionalization to generate a library of derivatives. The bromine at the 2-position is generally more reactive towards nucleophilic substitution and cross-coupling reactions.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 2-aryl-6-chlorobenzo[d]thiazole derivatives.[4][5]

Suzuki Cross-Coupling 2-Bromo-6-chlorobenzothiazole 2-Bromo-6-chlorobenzothiazole 2-Aryl-6-chlorobenzothiazole 2-Aryl-6-chlorobenzothiazole 2-Bromo-6-chlorobenzothiazole->2-Aryl-6-chlorobenzothiazole Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->2-Aryl-6-chlorobenzothiazole Catalyst_System Pd Catalyst, Base

Caption: General scheme for Suzuki cross-coupling reaction.

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/Water, Toluene, DMF).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the desired 2-aryl-6-chlorobenzo[d]thiazole derivative.

Starting MaterialArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
2-(4-bromophenyl)benzo[d]thiazolePhenylboronic acidPdCl₂K₂CO₃DMF120692[4]
2-amino-6-bromobenzothiazolePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water953175[5]
5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/Water1001285[6]
Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the thiazole ring activates the 2-position for nucleophilic attack, allowing for the displacement of the bromide with various nucleophiles.[7]

Nucleophilic_Substitution 2-Bromo-6-chlorobenzothiazole 2-Bromo-6-chlorobenzothiazole 2-Nu-6-chlorobenzothiazole 2-(Nu)-6-chlorobenzo[d]thiazole 2-Bromo-6-chlorobenzothiazole->2-Nu-6-chlorobenzothiazole Nucleophile Nu-H Nucleophile->2-Nu-6-chlorobenzothiazole Base_Solvent Base, Solvent

Caption: General scheme for nucleophilic aromatic substitution.

  • Materials: this compound, Nucleophile (e.g., amine, thiol, alcohol), Base (e.g., K₂CO₃, Et₃N, NaH), Solvent (e.g., DMF, DMSO, THF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent.

    • Add the nucleophile (1.1-2.0 eq) and the base (1.5-3.0 eq).

    • Heat the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

NucleophileBaseSolventProduct Class
Primary/Secondary AmineK₂CO₃, Et₃NDMF, Dioxane2-Amino-6-chlorobenzothiazole derivatives
ThiolK₂CO₃, NaHDMF, THF2-Thioether-6-chlorobenzothiazole derivatives
Alcohol/PhenolNaH, K₂CO₃THF, DMF2-Alkoxy/Aryloxy-6-chlorobenzothiazole derivatives

This guide provides foundational protocols for the synthesis of this compound and its derivatives. Researchers and drug development professionals can utilize these methods as a starting point for the creation of novel and diverse chemical entities for further investigation. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the benzothiazole ring system is a critical step in the discovery and development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the benzothiazole core.

These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling reaction of 2-bromo-6-chlorobenzo[d]thiazole. Given the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-Br > C-Cl), this substrate allows for the selective functionalization at the C2-position, leaving the C6-chloro substituent available for subsequent transformations.[1][2] This approach offers a strategic pathway to synthesize a diverse library of 2-aryl-6-chlorobenzo[d]thiazole derivatives, which are valuable intermediates in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is favored for the more reactive C-Br bond over the C-Cl bond.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the organoboron species.[3][4]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[3][4]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd_Complex HetAr-Pd(II)L₂-Br Pd0->OxAdd_Complex Oxidative Addition HetAr_Br This compound (HetAr-Br) HetAr_Br->OxAdd_Complex Transmetalation_Complex HetAr-Pd(II)L₂-Ar OxAdd_Complex->Transmetalation_Complex Transmetalation Ar_BOH2 Arylboronic Acid (Ar-B(OH)₂) Ar_BOH2->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex Product 2-Aryl-6-chlorobenzo[d]thiazole (HetAr-Ar) Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[5]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 0.1-0.2 M concentration relative to the limiting reactant) to the flask via syringe.[1][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-chlorobenzo[d]thiazole product.

  • Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium Source (e.g., Pd(PPh₃)₄) A->B C Add Degassed Solvent: (e.g., Dioxane/H₂O) B->C D Establish Inert Atmosphere (e.g., Argon) C->D E Heat to Reaction Temp. (e.g., 90 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Cool & Quench Reaction F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Figure 2: General experimental workflow for Suzuki coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of analogous bromo-substituted benzothiazoles and other heteroaryl bromides. These conditions serve as a starting point for the optimization of the reaction with this compound.

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)Toluene/H₂O9531Moderate to Excellent[6]
24-Tolylboronic acidPd(OAc)₂ (5)-K₂CO₃ (3.0)Dioxane/H₂ORefluxN/AGood[7]
34-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (2.0)1,4-Dioxane8012~90[6]
4Naphthylboronic acidPd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃ (2.0)1,4-Dioxane10015~96[6]
5Phenylboronic acidPd(OAc)₂ (0.5-1.0)o-(di-tert-butylphosphino)biphenyl (4)K₃PO₄ (2.0)TolueneRT12-24High[8]
6Various Arylboronic acidsPdCl₂ (0.007)2-phenylimidazole (0.014)K₂CO₃ (2.0)DMF12017-48High (up to 97%)

Yields are approximate and based on reactions with structurally similar substrates as reported in the literature. N/A: Not available. IMes: An N-heterocyclic carbene ligand. dppf: 1,1'-Bis(diphenylphosphino)ferrocene. dba: Dibenzylideneacetone.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of 2-aryl-6-chlorobenzo[d]thiazole derivatives. The protocol detailed in these notes, based on established methodologies for similar heteroaryl halides, provides a robust starting point for researchers.[5] Careful optimization of reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent system, is crucial for achieving high yields and purity of the desired products. This synthetic strategy is of significant value to professionals in medicinal chemistry and drug development, facilitating the creation of novel benzothiazole-based compounds for biological screening and lead optimization.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The benzothiazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The ability to selectively functionalize this core structure is crucial for the development of new chemical entities.

These application notes provide a detailed protocol for the Sonogashira coupling of 2-Bromo-6-chlorobenzo[d]thiazole. Given the differential reactivity of the carbon-halogen bonds (C-Br is more reactive than C-Cl in palladium-catalyzed cross-coupling reactions), the Sonogashira coupling is expected to proceed with high regioselectivity at the 2-position. This allows for the targeted introduction of various alkynyl groups, paving the way for the synthesis of a diverse library of 2-alkynyl-6-chlorobenzo[d]thiazole derivatives.

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. A transmetalation step then occurs where the alkynyl group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst.

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the organic filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-6-chlorobenzo[d]thiazole.

Data Presentation

The following table summarizes the expected reaction conditions and representative yields for the Sonogashira coupling of this compound with various terminal alkynes based on general literature precedents for similar substrates.

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60685-95
24-MethoxyphenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60680-90
34-EthynyltoluenePd(PPh₃)₂Cl₂ (3)CuI (5)DIPEADMF70882-92
41-HexynePd(PPh₃)₂Cl₂ (4)CuI (8)Et₃NTHF651075-85
5TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF50590-98
6Propargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (10)DIPEADMF801270-80

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation R-C≡C-Cu R-C≡C-Cu Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Regeneration Ar-C≡C-R Product Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Reductive Elimination CuX CuX CuX->R-C≡C-Cu Base, R-C≡C-H R-C≡C-Cu->CuX Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - 2-Bromo-6-chlorobenzothiazole - Pd Catalyst - CuI start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert add_reagents Add Anhydrous Solvent, Base, and Terminal Alkyne inert->add_reagents react Heat and Stir (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Workup and Extraction react->workup Reaction Complete purify Column Chromatography workup->purify product 2-Alkynyl-6-chlorobenzothiazole purify->product

Caption: Experimental workflow for Sonogashira coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the selective Buchwald-Hartwig amination of 2-Bromo-6-chlorobenzo[d]thiazole. This reaction is a powerful tool for the synthesis of 2-amino-6-chlorobenzo[d]thiazole derivatives, which are important scaffolds in medicinal chemistry and materials science.[1] The provided protocols are based on established principles of palladium-catalyzed cross-coupling reactions and serve as a starting point for reaction optimization.[2][3]

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[3][4] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods of C-N bond formation.[3][5]

The substrate, this compound, possesses two different halogen atoms, presenting a challenge of regioselectivity. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[6] Consequently, the Buchwald-Hartwig amination is expected to proceed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization. This selective amination provides a direct route to a variety of 2-amino-6-chlorobenzo[d]thiazole derivatives.

Proposed Reaction Scheme

The general scheme for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine (R¹R²NH) is depicted below. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand, in the presence of a base.

Reaction:

  • Starting Material: this compound

  • Reagent: Primary or Secondary Amine (R¹R²NH)

  • Product: 2-(R¹,R²-amino)-6-chlorobenzo[d]thiazole

  • Catalyst: Palladium Precursor + Ligand

  • Base: e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)

  • Solvent: e.g., Toluene, Dioxane, THF

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound based on analogous transformations of aryl bromides. Optimization of these parameters may be necessary to achieve the desired yield and purity for a specific amine.

ParameterRecommended ConditionsNotes
Palladium Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[7]
Ligand XPhos (2-4 mol%), RuPhos (2-4 mol%), or BINAP (2-4 mol%)Bulky, electron-rich phosphine ligands are generally effective for amination of aryl bromides.[7][8]
Base NaOtBu (1.2-2.0 equiv.), Cs₂CO₃ (1.5-2.5 equiv.), or K₃PO₄ (1.5-2.5 equiv.)The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are preferred.
Solvent Toluene, 1,4-Dioxane, or Tetrahydrofuran (THF)Anhydrous, deoxygenated solvents are crucial for catalytic activity. Toluene is a common choice.[2]
Temperature 80-110 °CThe reaction temperature will depend on the solvent and the reactivity of the amine.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.
Amine 1.0-1.5 equivalentsA slight excess of the amine can help drive the reaction to completion.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with a representative amine, morpholine.

Materials and Equipment:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and sodium tert-butoxide (e.g., 1.2 mmol, 1.2 equiv.).

  • Reagent Addition: Add this compound (e.g., 1.0 mmol, 1.0 equiv.) to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (e.g., 5 mL) to the flask, followed by the addition of morpholine (e.g., 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(morpholin-4-yl)-6-chlorobenzo[d]thiazole.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

General Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Ligand_Ex Amine Coordination & Deprotonation PdII_complex->Ligand_Ex Amido_complex Ar-Pd(II)(NR¹R²)L₂ Ligand_Ex->Amido_complex Amido_complex->Pd0 RedElim Reductive Elimination Amido_complex->RedElim Product Ar-NR¹R² RedElim->Product

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Add Pd₂(dba)₃, XPhos, NaOtBu to an inert atmosphere flask start->setup reagents Add this compound, toluene, and amine setup->reagents reaction Heat at 100 °C (4-12 h) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench with water, extract with ethyl acetate, wash, and dry monitoring->workup Complete purification Purification: Flash column chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End Product characterization->end

A flowchart of the experimental procedure for the amination reaction.

References

Application Notes and Protocols: Synthesis of 2-amino-6-chlorobenzothiazole from 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-amino-6-chlorobenzothiazole, a valuable building block in medicinal chemistry and drug development, starting from 2-bromo-6-chlorobenzo[d]thiazole. The primary proposed method is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.

Introduction

2-Aminobenzothiazole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, 2-amino-6-chlorobenzothiazole, is a key intermediate for the synthesis of various pharmacologically active compounds. While classical methods for the synthesis of 2-aminobenzothiazoles often start from substituted anilines, this protocol focuses on a modern and highly efficient cross-coupling approach starting from the corresponding 2-bromo derivative. The Buchwald-Hartwig amination offers a direct and generally high-yielding route to the desired product, tolerating a wide variety of functional groups.[1][2]

Reaction Principle

The conversion of this compound to 2-amino-6-chlorobenzothiazole is achieved via a palladium-catalyzed cross-coupling reaction with a suitable ammonia surrogate. The general transformation is depicted below:

Scheme 1: Synthesis of 2-amino-6-chlorobenzothiazole

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]

Experimental Protocols

This section outlines a general protocol for the Buchwald-Hartwig amination. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for this specific substrate.

Protocol 1: Palladium-Catalyzed Amination using Benzophenone Imine as an Ammonia Surrogate

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol).

  • Heat the reaction mixture at 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diethyl ether (20 mL) and filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add tetrahydrofuran (THF, 10 mL) and 1 M hydrochloric acid (5 mL). Stir the mixture at room temperature for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-amino-6-chlorobenzothiazole.

Data Presentation

The following table summarizes typical reaction parameters for Buchwald-Hartwig amination reactions based on literature for similar heteroaryl halides. These should serve as a starting point for optimization.

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Ammonia SourceYield (%)
1Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene11012-24Benzophenone imine70-90
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane10018LHMDS65-85
3PdCl₂(dppf) (3)-K₃PO₄ (2.0)t-BuOH10024Aqueous NH₃50-70

Yields are estimated based on amination of similar heteroaryl bromides and will require experimental verification for the specific substrate.

Alternative Synthetic Approaches

While the Buchwald-Hartwig amination is a primary recommendation, other methods could be explored:

  • Copper-Catalyzed Amination (Ullmann Condensation): This method typically requires higher temperatures and may be suitable if palladium-based methods are not desired. A typical system might involve a copper(I) salt (e.g., CuI), a ligand (e.g., a diamine), and a base in a high-boiling solvent.[3][4]

  • Nucleophilic Aromatic Substitution (SₙAr): Given the electron-withdrawing nature of the thiazole ring, direct substitution with a strong nitrogen nucleophile like sodium amide in liquid ammonia could be feasible. However, this method often requires harsh conditions and may have a more limited substrate scope.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway This compound This compound Process Buchwald-Hartwig Amination This compound->Process Ammonia_Source Ammonia Source (e.g., Benzophenone Imine) Ammonia_Source->Process Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Process Base Base Base->Process Product 2-amino-6-chlorobenzothiazole Process->Product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reagent Addition (Substrate, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill) A->B C 3. Solvent & Amine Source Addition B->C D 4. Reaction Heating (100-120 °C, 12-24 h) C->D E 5. Work-up (Filtration, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

Caption: General experimental workflow for the synthesis.

Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L_n Int1 [Ar-Pd(II)-Br]L_n Pd0->Int1 Ar-Br OxAdd Oxidative Addition Int2 [Ar-Pd(II)-(NHR)]L_n Int1->Int2 RNH2 AmineCoord Amine Coordination Int3 [Ar-Pd(II)-NR]L_n Int2->Int3 -H+ Deprot Deprotonation (Base) Int3->Pd0 Ar-NH2 RedElim Reductive Elimination ArBr Ar-Br ArNH2 Ar-NH2 Amine RNH2

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-6-chlorobenzo[d]thiazole as a key building block. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 2-position through these powerful catalytic methods opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Application Notes

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the carbon-bromine bond at the 2-position is significantly more reactive than the carbon-chlorine bond at the 6-position in typical palladium-catalyzed processes. This differential reactivity allows for selective functionalization at the C2-position, providing a versatile platform for the synthesis of a diverse range of 2-substituted-6-chlorobenzothiazole derivatives. These products can serve as key intermediates in the development of new pharmaceuticals and functional materials.

The following sections detail the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the derivatization of this compound. While direct literature for this specific substrate is limited, the provided protocols are based on established methodologies for structurally analogous compounds and serve as a robust starting point for reaction optimization.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for palladium-catalyzed reactions on 2-bromo- or 2-chloro-bromobenzothiazole derivatives, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole with Arylboronic Acids[1]
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O953185
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O953182
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O953188
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O953178
Table 2: Heck Reaction of 2-Chloro-4-bromobenzothiazole with Alkenes
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF1001270-80
2n-Butyl acrylatePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101075-85
34-VinylpyridinePd(OAc)₂ (3)PPh₃ (6)K₂CO₃DMA1201665-75
Table 3: Sonogashira Coupling of 2-Chloro-4-bromobenzothiazole with Terminal Alkynes
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60680-90
2EthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃DMF80875-85
31-HexynePd₂(dba)₃ (2) / P(t-Bu)₃ (4)CuI (5)DIPAToluene701270-80
Table 4: Buchwald-Hartwig Amination of 2-Chloro-4-bromobenzothiazole with Amines
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001885-95
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102470-80
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901675-85

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed reactions of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-chlorobenzothiazoles

This protocol is adapted from the procedure for the synthesis of 2-amino-6-arylbenzothiazoles.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask.

  • Heat the reaction mixture to 95 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chlorobenzothiazole.

Protocol 2: Heck Reaction for the Synthesis of 2-Alkenyl-6-chlorobenzothiazoles

Materials:

  • This compound

  • Alkene (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃], XPhos) (4-10 mol%)

  • Base (e.g., Triethylamine [Et₃N], Cesium carbonate [Cs₂CO₃]) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dried reaction vessel, combine this compound (1.0 mmol), Pd(OAc)₂ (e.g., 0.03 mmol), and the phosphine ligand (e.g., 0.06 mmol).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., 10 mL), the base (2.0 mmol), and the alkene (1.2 mmol).

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir for 10-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the residue by column chromatography to obtain the 2-alkenyl-6-chlorobenzothiazole.

Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-chlorobenzothiazoles

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Amine base (e.g., Triethylamine [Et₃N], Diisopropylamine [DIPA]) (3.0 equivalents)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., 10 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction to the specified temperature (e.g., 60-80 °C) and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 2-alkynyl-6-chlorobenzothiazole.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-chlorobenzothiazoles

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]) (2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (3-4 mol%)

  • Base (e.g., Sodium tert-butoxide [NaOtBu], Cesium carbonate [Cs₂CO₃]) (1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 0.02 mmol), the phosphine ligand (e.g., 0.03 mmol), and the base (e.g., 1.4 mmol) to a dried reaction tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., 5 mL).

  • Seal the tube and heat the mixture to the appropriate temperature (e.g., 100-110 °C) for 18-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to give the desired 2-amino-6-chlorobenzothiazole derivative.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine Reactants: - 2-Bromo-6-chlorobenzothiazole - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ B Add Solvents: 1,4-Dioxane/H₂O A->B C Inert Atmosphere (Argon Purge) B->C D Heat to 95 °C (24-48h) C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F Reaction Complete G Aqueous Workup (EtOAc, H₂O, Brine) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J 2-Aryl-6-chlorobenzothiazole I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine: - 2-Bromo-6-chlorobenzothiazole - Pd(OAc)₂ - Ligand B Inert Atmosphere A->B C Add Solvent, Base, Alkene B->C D Heat (100-120 °C) (10-24h) C->D E Monitor by TLC/LC-MS D->E F Cool & Filter E->F Complete G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J 2-Alkenyl-6-chlorobenzothiazole I->J

Caption: Experimental workflow for the Heck reaction.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine: - 2-Bromo-6-chlorobenzothiazole - Pd Catalyst - CuI B Inert Atmosphere A->B C Add Solvent, Base, Alkyne B->C D Heat (60-80 °C) (6-12h) C->D E Monitor by TLC D->E F Cool & Filter E->F Complete G Concentrate F->G H Column Chromatography G->H I 2-Alkynyl-6-chlorobenzothiazole H->I

Caption: Experimental workflow for Sonogashira coupling.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine: - Pd Catalyst - Ligand - Base - 2-Bromo-6-chlorobenzothiazole - Amine B Add Solvent A->B C Seal & Heat (100-110 °C) (18-24h) B->C D Cool & Dilute C->D Complete E Filter D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I 2-Amino-6-chlorobenzothiazole H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Phosphorescent Emitters Utilizing Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphorescent emitters based on functionalized benzothiazole ligands. While direct literature on the use of 2-Bromo-6-chlorobenzo[d]thiazole is sparse, this document outlines generalized synthetic strategies and protocols for analogous benzothiazole-containing ligands to create potent phosphorescent emitters, primarily focusing on iridium(III) and platinum(II) complexes. The principles and methodologies described herein are directly applicable to the functionalization of this compound for the development of novel phosphorescent materials for applications in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy.

Introduction to Benzothiazole-Based Phosphorescent Emitters

Benzothiazole derivatives are a significant class of heterocyclic compounds that have been extensively utilized as ancillary or cyclometalating ligands in the design of phosphorescent transition metal complexes. Their rigid structure and electron-withdrawing nature can be leveraged to tune the photophysical properties of the resulting emitters, such as emission color, quantum yield, and excited-state lifetime. The incorporation of halogen atoms, such as bromine and chlorine, on the benzothiazole scaffold provides versatile handles for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of ligands and phosphorescent complexes.

Phosphorescent emitters, particularly those based on heavy metal ions like iridium(III) and platinum(II), are of great interest due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. The general structure of these complexes often involves one or more cyclometalating ligands, which form a strong metal-carbon bond, and ancillary ligands that modulate the overall properties of the complex.

General Synthetic Strategies

The synthesis of phosphorescent emitters from benzothiazole-containing ligands typically follows a multi-step process. The initial step involves the synthesis of the functionalized benzothiazole ligand, which is then reacted with a metal precursor, such as iridium(III) chloride (IrCl₃) or a platinum(II) salt, to form the final phosphorescent complex.

Ligand Synthesis via Cross-Coupling Reactions

The bromine and chlorine substituents on this compound can be selectively functionalized using various palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 2-position, while the 6-position can be modified through reactions like Buchwald-Hartwig amination to introduce arylamino groups. These modifications allow for the extension of the π-conjugated system and the fine-tuning of the electronic properties of the ligand.

Synthesis of Iridium(III) Complexes

A common route to heteroleptic iridium(III) complexes involves a two-step procedure. First, the cyclometalating ligand reacts with IrCl₃·3H₂O to form a dichloro-bridged iridium dimer. This dimer is then cleaved by reacting it with an ancillary ligand, such as a picolinate or a bipyridine derivative, to yield the final mononuclear iridium(III) complex.

Synthesis of Platinum(II) Complexes

Square planar platinum(II) complexes can be synthesized by reacting a platinum(II) precursor, such as K₂PtCl₄, with the desired cyclometalating and ancillary ligands. The reaction conditions can be tailored to control the coordination geometry and achieve the desired complex.

Experimental Protocols

The following are generalized protocols for the synthesis of phosphorescent emitters based on functionalized benzothiazole ligands. These protocols should be adapted based on the specific reactivity of the substrates and the desired final product.

Protocol 1: Synthesis of a Phenyl-Substituted Benzothiazole Ligand via Suzuki-Miyaura Coupling

This protocol describes the general procedure for introducing a phenyl group at the 2-position of a bromo-benzothiazole derivative.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water mixture (e.g., 4:1)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add K₂CO₃ (2.0 eq) and the toluene/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-6-chlorobenzo[d]thiazole ligand.

Protocol 2: Synthesis of a Dichloro-Bridged Iridium(III) Dimer

This protocol outlines the formation of the iridium dimer intermediate.

Materials:

  • Functionalized benzothiazole ligand (e.g., from Protocol 3.1)

  • Iridium(III) chloride trihydrate (IrCl₃·3H₂O)

  • 2-Ethoxyethanol/Water mixture (e.g., 3:1)

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, combine the functionalized benzothiazole ligand (2.2 eq) and IrCl₃·3H₂O (1.0 eq).

  • Add the 2-ethoxyethanol/water solvent mixture.

  • Degas the mixture and then heat to reflux (e.g., 110-120 °C) under a nitrogen or argon atmosphere for 12-24 hours.

  • A precipitate will form upon reaction completion. Cool the mixture to room temperature.

  • Collect the precipitate by filtration, wash with methanol and then hexane, and dry under vacuum to yield the dichloro-bridged iridium(III) dimer.

Protocol 3: Synthesis of a Heteroleptic Iridium(III) Phosphorescent Emitter

This protocol describes the final step to obtain the mononuclear iridium(III) complex.

Materials:

  • Dichloro-bridged iridium(III) dimer (from Protocol 3.2)

  • Ancillary ligand (e.g., picolinic acid, acetylacetone) (2.5 eq)

  • Dichloromethane or 2-ethoxyethanol

  • Nitrogen or Argon gas

Procedure:

  • Suspend the dichloro-bridged iridium(III) dimer (1.0 eq) and the ancillary ligand (2.5 eq) in dichloromethane or 2-ethoxyethanol.

  • Degas the mixture and then heat to reflux under a nitrogen or argon atmosphere for 8-16 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final phosphorescent iridium(III) complex.

Data Presentation

The photophysical properties of phosphorescent emitters are crucial for their application. The following tables summarize typical data for iridium(III) and platinum(II) complexes bearing benzothiazole-type ligands.

Table 1: Photophysical Properties of Representative Iridium(III) Complexes

ComplexAncillary LigandAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (µs)
[Ir(bt)₂(ppy)]2-phenylpyridine~380, 450~580~0.4~1.5
[Ir(bt)₂(acac)]acetylacetone~375, 440~560~0.6~2.0
[Ir(dfbt)₂(pic)]picolinate~360, 420~530~0.7~1.8

bt = benzothiazole-based cyclometalating ligand; dfbt = difluoro-substituted benzothiazole ligand

Table 2: Photophysical Properties of Representative Platinum(II) Complexes

ComplexAncillary LigandAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (µs)
[Pt(bt)(acac)]acetylacetone~390, 460~590~0.3~4.5
[Pt(bt)(pic)]picolinate~385, 450~575~0.25~5.1

bt = benzothiazole-based cyclometalating ligand

Visualizations

The following diagrams illustrate the generalized synthetic pathways and logical relationships in the synthesis of benzothiazole-based phosphorescent emitters.

Synthesis_Workflow Start This compound Ligand_Mod Ligand Functionalization (e.g., Suzuki, Buchwald-Hartwig) Start->Ligand_Mod Func_Ligand Functionalized Benzothiazole Ligand Ligand_Mod->Func_Ligand Ir_Dimer Dichloro-bridged Ir(III) Dimer Func_Ligand->Ir_Dimer + IrCl3 Pt_Complex Phosphorescent Pt(II) Complex Func_Ligand->Pt_Complex + K2PtCl4 + Ancillary Ligand Ir_Precursor IrCl3·3H2O Ir_Precursor->Ir_Dimer Pt_Precursor K2PtCl4 Pt_Precursor->Pt_Complex Ir_Complex Phosphorescent Ir(III) Complex Ir_Dimer->Ir_Complex + Ancillary Ligand Ancillary_Ligand Ancillary Ligand (e.g., picolinate, acac) Ancillary_Ligand->Ir_Complex Ancillary_Ligand->Pt_Complex Purification Purification (Chromatography, Recrystallization) Ir_Complex->Purification Pt_Complex->Purification Characterization Characterization (NMR, MS, Photophysics) Purification->Characterization

Caption: General workflow for the synthesis of phosphorescent emitters.

Iridium_Synthesis_Pathway Ligand 2 x Cyclometalating Ligand (Benzothiazole-based) Step1 Dimer Formation (2-Ethoxyethanol/H2O, Reflux) Ligand->Step1 IrCl3 IrCl3·3H2O IrCl3->Step1 Dimer [(Ligand)2Ir(µ-Cl)]2 Step1->Dimer Step2 Dimer Cleavage (DCM or 2-Ethoxyethanol, Reflux) Dimer->Step2 Ancillary 2 x Ancillary Ligand Ancillary->Step2 Final_Complex [(Ligand)2Ir(Ancillary)] Step2->Final_Complex

Caption: Synthetic pathway for heteroleptic Iridium(III) complexes.

Conclusion

The synthetic protocols and data presented in these application notes provide a foundational framework for the development of novel phosphorescent emitters using this compound and related benzothiazole derivatives. By systematically modifying the ligand structure through established cross-coupling reactions and coordinating them to heavy metal centers like iridium(III) and platinum(II), researchers can effectively tune the photophysical properties of the resulting complexes to meet the demands of various applications, from high-efficiency OLEDs to advanced biomedical imaging and therapeutic agents. Careful purification and thorough characterization are paramount to establishing structure-property relationships and advancing the design of next-generation phosphorescent materials.

Application Notes and Protocols for the Synthesis of Anticancer Compounds from 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel anticancer compounds derived from 2-Bromo-6-chlorobenzo[d]thiazole. The protocols outlined below are based on the successful synthesis of N-substituted-6-chlorobenzo[d]thiazol-2-amine derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines through the inhibition of key signaling pathways.

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The strategic functionalization of the benzothiazole ring, particularly at the 2- and 6-positions, has been a fruitful avenue for the discovery of potent and selective anticancer agents. This compound is a key starting material that allows for diverse chemical modifications to generate libraries of novel compounds for anticancer screening. This document details the synthetic route from this compound to N-substituted-6-chlorobenzo[d]thiazol-2-amines and outlines the protocols for evaluating their anticancer efficacy.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of synthesized N-substituted-6-chlorobenzo[d]thiazol-2-amine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).

Table 1: IC50 Values (µM) of N-substituted-6-chlorobenzo[d]thiazol-2-amine Derivatives

Compound IDSubstitution Pattern (R group)A549 (Lung)HeLa (Cervical)MCF7 (Breast)HepG2 (Liver)
B5 3-Fluorobenzyl>5041.32 ± 2.1535.47 ± 1.89>50
B6 3,5-Dimethoxybenzyl28.74 ± 1.5319.85 ± 1.0215.63 ± 0.8725.41 ± 1.33
B7 4-Nitrobenzyl10.26 ± 0.588.14 ± 0.436.92 ± 0.359.87 ± 0.51
B8 Benzyl45.12 ± 2.3138.91 ± 1.9830.15 ± 1.6242.18 ± 2.17

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of N-substituted-6-chlorobenzo[d]thiazol-2-amines and the subsequent evaluation of their anticancer activity.

Protocol 1: Synthesis of N-substituted-6-chlorobenzo[d]thiazol-2-amines

This protocol is a two-step process starting from the commercially available 2-amino-6-chlorobenzothiazole, which can be synthesized from this compound via amination.

Step 1: General Procedure for the Synthesis of N-benzyl-6-chlorobenzo[d]thiazol-2-amine Derivatives (B5-B8) [1]

  • To a solution of 2-amino-6-chlorobenzothiazole (1.0 mmol) in an appropriate solvent, add the corresponding substituted benzyl bromide (1.2 mmol) and a suitable base (e.g., K2CO3, 2.0 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate) to afford the desired N-substituted-6-chlorobenzo[d]thiazol-2-amine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. For example, the characterization of N-benzyl-6-chlorobenzo[d]thiazol-2-amine (B8) yielded a pale yellow solid with a melting point of 123.5-125.5°C and an ESI-MS [M+H]⁺ peak at 275.1[1].

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the anticancer activity of the synthesized compounds against various cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, MCF7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Protocol 3: Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to investigate the effect of the active compounds on key cancer-related signaling pathways.

  • Cell Lysis: Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation, Survival, Angiogenesis pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Proliferation CompoundB7 Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine) CompoundB7->pAKT Inhibition CompoundB7->pERK Inhibition

Caption: Inhibition of AKT and ERK signaling pathways by Compound B7.[1]

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start This compound Step1 Amination Start->Step1 Intermediate 2-Amino-6-chlorobenzothiazole Step1->Intermediate Step2 N-Alkylation with Substituted Benzyl Bromides Intermediate->Step2 Product N-substituted-6-chlorobenzo[d]thiazol-2-amines (e.g., B5-B8) Step2->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization MTT MTT Assay on Cancer Cell Lines (A549, HeLa, MCF7, HepG2) Product->MTT IC50 IC50 Determination MTT->IC50 WesternBlot Western Blot Analysis (p-AKT, p-ERK) IC50->WesternBlot Mechanism Mechanism of Action (Pathway Inhibition) WesternBlot->Mechanism

Caption: Workflow for synthesis and anticancer evaluation.

References

Application Notes and Protocols for the Functionalization of the Benzothiazole Core at the 2-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the benzothiazole core at the 2-position, a critical scaffold in medicinal chemistry. The protocols detailed below offer step-by-step guidance for key reactions and biological evaluations, facilitating the discovery and development of novel therapeutic agents.

Introduction

Benzothiazole and its derivatives are privileged heterocyclic structures renowned for their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The functionalization at the 2-position of the benzothiazole ring system is a key strategy for modulating this biological activity and developing new drug candidates.[3][4] This document outlines common and effective methods for synthesizing 2-substituted benzothiazoles and protocols for evaluating their biological potential.

Synthetic Methodologies: Data Summary

The following tables summarize quantitative data for the synthesis of 2-substituted benzothiazoles via three common methods: condensation of 2-aminothiophenol with aldehydes, palladium-catalyzed C-H arylation, and cyclization of N-aryl thioureas.

Table 1: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes

EntryAldehydeCatalyst/ConditionsYield (%)Reference
1BenzaldehydeSnP₂O₇, 8-35 min87-95[5]
24-NitrobenzaldehydeIodine, DMFGood to Excellent[2]
34-Chlorobenzaldehyde[pmIm]Br, microwaveHigh[2]
44-MethoxybenzaldehydeAir/DMSO, catalyst-freeGood to Excellent[2]
5VanillinRefluxing DMFNot specified[6]
6Various Aromatic AldehydesKoser's reagent, O₂, 1,4-dioxane, RT, 15 min80-90[6]
7Various Aromatic AldehydesYosin Y, K₂CO₃, TBHP, acetonitrile, 24-36 h70-92[6]

Table 2: Synthesis of 2-Arylbenzothiazoles via Palladium-Catalyzed C-H Arylation

EntryAryl Halide/ReagentCatalyst/Ligand/ConditionsYield (%)Reference
14-IodoacetophenonePd@Chitosan, K₂CO₃, DMF, 80 °C, 3 h81[7]
2Aryl IodidesPd(OAc)₂, Phen.H₂O, PPh₃Excellent[8]
3Iodo(hetero)arenesPd-catalyst, HFIP, RTGood to Excellent[4]
4Aryltrimethylammonium TriflatesPd-catalystReasonable to Excellent[9]
5BromoarenesPd(OAc)₂, K-pivalate, DMA, 150 °CNot specified[10]

Table 3: Synthesis of 2-Aminobenzothiazoles from N-Aryl Thioureas

EntryN-Aryl ThioureaReagent/Catalyst/ConditionsYield (%)Reference
1N-Methyl-N'-phenylthioureaBr₂, Acetic acid, RT75[11]
2Phenyl isothiocyanate + PropylaminePhCH₂NMe₃Br₃, CH₂Cl₂73[11]
3p-Toluidine + Bu₄NSCNPhCH₂NMe₃Br₃, CH₂Cl₂Not specified[11]
4Electron-donating N-arylthioureasLigand-assisted Pd(II) catalystGood[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles via Condensation

This protocol is adapted from a catalyst-free condensation reaction in an air/DMSO oxidant system.[2]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in DMSO (3 mL).

  • Stir the reaction mixture vigorously at 120 °C under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-arylbenzothiazole.

Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation of Benzothiazole

This protocol is based on the use of a heterogeneous palladium catalyst on chitosan.[7]

Materials:

  • Benzothiazole

  • Aryl halide (e.g., 4-iodoacetophenone)

  • Palladium on Chitosan (Pd@Chitosan) catalyst

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a 10 mL round-bottom flask, add potassium carbonate (1.0 mmol) and DMF. Stir the suspension for 30 minutes.

  • Add benzothiazole (0.5 mmol), the aryl halide (0.5 mmol), and the Pd@Chitosan catalyst (0.05 g) to the flask.

  • Reflux the reaction mixture at 80 °C under ultrasonic irradiation, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture to separate the catalyst.

  • Cool the filtrate to room temperature to allow the product to crystallize.

  • Collect the product by filtration, dry, and recrystallize from ethanol.

Protocol 3: Synthesis of 2-Aminobenzothiazoles from N-Aryl Thioureas (Hugerschoff Reaction)

This protocol utilizes a stable bromine source, benzyltrimethylammonium tribromide.[11]

Materials:

  • N-Aryl thiourea

  • Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-aryl thiourea (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add benzyltrimethylammonium tribromide (1.0 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 18-24 hours.

  • Dilute the reaction mixture with dichloromethane (20 mL) and neutralize with aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 2-aminobenzothiazole.

Biological Evaluation Protocols

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized benzothiazole derivatives on cancer cell lines.[1][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized benzothiazole compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized benzothiazole compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation BTZ 2-Substituted Benzothiazole BTZ->PI3K Inhibits BTZ->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by 2-substituted benzothiazoles.

Many 2-substituted benzothiazole derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling pathway.[16][17] This pathway is crucial for regulating cell proliferation, survival, and growth. Dysregulation of this pathway is a common feature in many cancers. Benzothiazole-based inhibitors can block the activity of PI3K and/or AKT, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.

Experimental Workflow

synthesis_and_evaluation_workflow start Start: Design of 2-Substituted Benzothiazoles synthesis Chemical Synthesis (e.g., Condensation, Cross-Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_screening Biological Screening purification->bio_screening anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) bio_screening->anticancer Cytotoxic? antimicrobial Antimicrobial Assays (MIC, MBC) bio_screening->antimicrobial Antimicrobial? moa Mechanism of Action Studies (Western Blot, Kinase Assays) anticancer->moa antimicrobial->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design end End: Identification of Lead Compound lead_opt->end

Caption: Workflow for the synthesis and biological evaluation of 2-substituted benzothiazoles.

The development of new 2-substituted benzothiazole-based therapeutic agents follows a structured workflow. This process begins with the rational design of target molecules, followed by their chemical synthesis and rigorous purification. The synthesized compounds are then subjected to a battery of biological screening assays to assess their anticancer and/or antimicrobial activities. Promising candidates are further investigated to elucidate their mechanism of action, which informs structure-activity relationship (SAR) studies. This iterative cycle of design, synthesis, and testing leads to the optimization of lead compounds with improved potency and desirable pharmacological properties.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving 2-Bromo-6-chlorobenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: I am getting low to no yield of my desired product. What are the potential causes?

Low yields in the Suzuki coupling of this compound can arise from several factors. The inherent electronic properties of the benzothiazole ring system and the presence of two different halogen atoms can present unique challenges. Key reasons for low yield include:

  • Catalyst Inactivation: The nitrogen and sulfur atoms in the benzothiazole ring can coordinate to the palladium catalyst, leading to deactivation.[1] This is often observed by the formation of palladium black.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly dependent on the specific boronic acid or ester being used.[1][2]

  • Poor Substrate Solubility: The starting material or intermediates may have limited solubility in the chosen solvent system, hindering the reaction rate.[1]

  • Side Reactions: Competing reactions such as protodeboronation, homocoupling, and dehalogenation can consume starting materials and reduce the yield of the desired product.[1][3]

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

The most common side products in Suzuki coupling reactions are a result of homocoupling and protodeboronation.[1][4]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[1] Adjusting the catalyst-to-ligand ratio and the choice of base can also suppress homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often promoted by high temperatures, the presence of water, or a strong base.[1][4] To mitigate this, consider using anhydrous solvents, a milder base (e.g., K₃PO₄ or Cs₂CO₃), or more stable boronic esters like pinacol esters.[1][4]

Q3: Which halogen is more reactive, the bromine at the 2-position or the chlorine at the 6-position?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[5][6] Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 6-position. This differential reactivity allows for selective Suzuki coupling at the 2-position while leaving the 6-chloro substituent intact for potential further functionalization.

Q4: How do I choose the optimal catalyst and ligand for this reaction?

For challenging substrates like 2-substituted benzothiazoles, the selection of the catalyst and ligand system is crucial.

  • Catalysts: Standard palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are commonly used.[1][7][8] Pre-catalysts, which are more stable and activate under reaction conditions, can also be effective.

  • Ligands: Electron-rich and bulky phosphine ligands are often preferred as they can facilitate the oxidative addition step and stabilize the active palladium species.[4][9] Examples include Buchwald ligands (e.g., SPhos, XPhos) and other phosphines like PPh₃ and PCy₃. N-heterocyclic carbene (NHC) ligands have also been shown to be effective in promoting cross-coupling at sterically hindered positions.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

Problem Potential Cause Troubleshooting Suggestions
Low or No Conversion Inactive catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst. - Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
Suboptimal base- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] - Ensure the base is finely powdered and anhydrous.
Incorrect solvent- Try a different solvent or a co-solvent system to improve solubility (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1][11][12]
Low reaction temperature- Gradually increase the reaction temperature, monitoring for decomposition.
Formation of Palladium Black Catalyst decomposition- Increase the ligand-to-palladium ratio. - Use a more robust, sterically hindered ligand.[4] - Lower the reaction temperature.[4] - Ensure all reagents and solvents are pure and degassed.[4]
Significant Homocoupling Presence of oxygen- Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes).[13]
Inappropriate catalyst system- Screen different ligands; bidentate ligands like dppf can sometimes suppress homocoupling.[4]
Significant Protodeboronation Excess water or strong base- Use anhydrous solvents and ensure the base is dry. - Switch to a milder base (e.g., K₃PO₄).[1] - Use a more stable boronic acid derivative (e.g., pinacol ester).[4]
High temperature- Run the reaction at the lowest effective temperature.[4]

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki Coupling of Halogenated Heterocycles

Parameter Effect on Yield Considerations
Catalyst HighActivity and stability are key. Pre-catalysts can offer improved performance.[9]
Ligand HighBulky, electron-rich ligands often improve yields for challenging substrates.[4][9]
Base HighThe choice of base affects both the rate of reaction and the prevalence of side reactions.[1][2][6]
Solvent Medium-HighAffects solubility of reactants and can influence catalyst activity and selectivity.[11][12]
Temperature Medium-HighHigher temperatures can increase reaction rates but may also promote side reactions and catalyst decomposition.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir (e.g., 90-100 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction cat_inactive Inactive Catalyst? start->cat_inactive cond_base Suboptimal Base? start->cond_base cond_solvent Poor Solubility? start->cond_solvent side_rxn Homocoupling or Protodeboronation? start->side_rxn cat_sol Use fresh catalyst Increase loading Try pre-catalyst cat_inactive->cat_sol cond_sol Screen bases (K2CO3, K3PO4, Cs2CO3) cond_base->cond_sol cond_solvent_sol Change solvent system (Dioxane/H2O, Toluene/H2O) cond_solvent->cond_solvent_sol side_rxn_sol Degas thoroughly Use milder base Use boronic ester side_rxn->side_rxn_sol

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Reactions of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-chlorobenzo[d]thiazole. The information is designed to help identify and mitigate the formation of common byproducts in various chemical transformations.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions involving this compound, providing potential causes and actionable solutions.

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired coupled product and presence of significant impurities.

Potential CauseRecommended Solution
Dehalogenation of Starting Material The this compound is reduced, replacing the bromine with a hydrogen atom. Use a less aggressive base or lower the reaction temperature. Ensure rigorous degassing of solvents and use of an inert atmosphere to minimize hydride sources.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This can be favored by the presence of oxygen. Ensure the reaction is thoroughly degassed. Starting with a Pd(0) source or using a pre-catalyst can sometimes minimize side reactions that lead to Pd(II) species which can promote homocoupling.[1]
Homocoupling of this compound Two molecules of the starting material couple to form a bibenzothiazole. Use a slight excess of the boronic acid. Lowering the catalyst loading or temperature may also reduce this side reaction.
Hydrolysis of Boronic Acid The boronic acid degrades to the corresponding arene and boric acid, especially at elevated temperatures in the presence of water. Use fresh boronic acid and anhydrous solvents where possible. If water is required as a co-solvent, minimize the reaction time.
Reaction at the C-Cl bond While the C-Br bond is generally more reactive in Suzuki couplings, reaction at the C-Cl position can occur under harsh conditions. Optimize reaction conditions (temperature, catalyst, ligand) to favor selective C-Br activation.
Buchwald-Hartwig Amination

Issue: Incomplete conversion and formation of multiple products.

Potential CauseRecommended Solution
Dehalogenation The starting material is reduced to 6-chlorobenzo[d]thiazole. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote reductive elimination over side reactions. Optimize the base and temperature.
Catalyst Inhibition/Decomposition The nitrogen atoms in the benzothiazole ring can coordinate to the palladium center, inhibiting its activity. The formation of palladium black indicates catalyst decomposition. Use bulky ligands to shield the metal center. Employing pre-catalysts can ensure efficient formation of the active catalytic species.[2][3]
Reaction at the C-Cl bond Amination occurs at the 6-position instead of, or in addition to, the 2-position. The C-Br bond is generally more susceptible to oxidative addition in Buchwald-Hartwig reactions. Milder reaction conditions will favor selective reaction at the C-Br bond.
Hydrolysis of the Product If water is present, the aminated product may be susceptible to hydrolysis, especially under prolonged heating. Ensure the use of anhydrous solvents and reagents.
General Issues and Byproducts
Potential CauseRecommended Solution
Hydrolysis of the Thiazole Ring Under strongly acidic or basic conditions, particularly with heating, the thiazole ring can be susceptible to hydrolysis, leading to the formation of 2-amino-5-chlorothiophenol derivatives. Buffer the reaction mixture if possible, or perform the reaction at a lower temperature. Work-up should be performed under neutral or mildly acidic/basic conditions.
Formation of 2-Hydroxy-6-chlorobenzo[d]thiazole This can occur if water is present as a nucleophile, especially under basic conditions or during palladium-catalyzed reactions where hydroxide can compete with the desired nucleophile. Use rigorously dried solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: In a Suzuki coupling reaction with this compound, which halogen is more likely to react?

A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is generally more reactive and undergoes oxidative addition to the palladium(0) catalyst more readily than the carbon-chlorine (C-Cl) bond. Therefore, the reaction is expected to occur selectively at the 2-position.

Q2: I am observing a significant amount of 6-chlorobenzo[d]thiazole in my reaction mixture. What is causing this?

A2: The formation of 6-chlorobenzo[d]thiazole is a result of a dehalogenation side reaction, where the bromine atom at the 2-position is replaced by a hydrogen atom. This can be caused by various factors, including the presence of hydride sources (e.g., from the solvent or base) or side reactions within the catalytic cycle. To minimize this, ensure your reaction is under a strict inert atmosphere, use high-purity and dry solvents, and consider screening different bases or ligands.

Q3: What are the expected byproducts from the homocoupling of my starting material and the boronic acid in a Suzuki reaction?

A3: You can expect to see the formation of 2,2'-bis(6-chlorobenzo[d]thiazole) from the homocoupling of your starting material. From the boronic acid, you will see the corresponding biaryl compound (e.g., biphenyl if you are using phenylboronic acid).

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?

A4: The 2-position of the benzothiazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Therefore, the bromine atom can be displaced by strong nucleophiles. However, palladium-catalyzed cross-coupling reactions are often more efficient and proceed under milder conditions.

Q5: How can I purify my desired product from these byproducts?

A5: Purification can typically be achieved using column chromatography on silica gel. The polarity differences between your desired product, starting material, and the various byproducts (dehalogenated, homocoupled) should allow for separation. Recrystallization may also be a viable purification method.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general guideline; optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a general guideline and requires optimization for specific amines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), a bulky phosphine ligand (e.g., XPhos, 1.5-4.5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv) to a dry Schlenk tube or vial.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temp. degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Buchwald_Hartwig_Byproducts cluster_products Potential Products & Byproducts SM This compound (Starting Material) desired Desired Product (e.g., 2-Amino-6-chlorobenzo[d]thiazole) SM->desired Buchwald-Hartwig Amination dehalogenated Dehalogenated Byproduct (6-Chlorobenzo[d]thiazole) SM->dehalogenated Side Reaction homocoupled Homocoupled Byproduct (2,2'-bis(6-chlorobenzo[d]thiazole)) SM->homocoupled Side Reaction hydrolyzed Hydrolysis Byproduct (2-Hydroxy-6-chlorobenzo[d]thiazole) SM->hydrolyzed Side Reaction (H₂O present)

References

Technical Support Center: Purification of 2-Bromo-6-chlorobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 2-Bromo-6-chlorobenzo[d]thiazole and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with the purification of these halogenated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives by chromatography?

A1: The primary challenges include:

  • Co-elution of Impurities: Structurally similar impurities, such as isomers or unreacted starting materials from the synthesis, can co-elute with the target compound, making separation difficult.

  • Compound Stability: Halogenated benzothiazoles can be sensitive to the stationary phase, particularly acidic silica gel, which may lead to degradation and reduced yields.

  • Poor Solubility: These compounds may have limited solubility in common non-polar solvents used for sample loading, necessitating alternative loading techniques.

  • Peak Tailing in HPLC: The nitrogen atom in the thiazole ring can interact with residual silanol groups on silica-based columns, leading to poor peak shape.[1]

Q2: Which chromatographic techniques are most suitable for purifying these compounds?

A2: The most common and effective techniques are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid analysis of reaction progress and for determining the optimal solvent system for column chromatography.

  • Silica Gel Column Chromatography: The standard method for preparative scale purification of crude reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): Best suited for high-purity analytical separations and for the purification of small quantities of material, particularly in the final stages. A reverse-phase C18 column is often a good choice.[2]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel can be a concern. To mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites. This is done by flushing the packed column with a solvent mixture containing a small percentage of the base before loading the sample.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Minimize Contact Time: Run the column with a slightly faster flow rate, if separation allows, to reduce the time the compound is in contact with the silica.

Q4: I am observing significant peak tailing in my HPLC analysis. How can I improve the peak shape?

A4: Peak tailing for this class of compounds is often due to interactions with the stationary phase.[1] To improve peak shape:

  • Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.

  • Modify the Mobile Phase: Add a competing agent to the mobile phase, such as a small amount of an amine modifier like triethylamine (TEA), or adjust the pH with an acid like phosphoric acid or formic acid to suppress silanol interactions.[1][2]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak symmetry and reduce tailing.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Thin-Layer Chromatography (TLC)
ProblemPotential Cause(s)Suggested Solution(s)
Spots are streaking Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The developing solvent is too polar.Use a less polar solvent system.
The compound is acidic or basic and interacting strongly with the silica.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.
Rf value is too high (spot runs to the top) The eluent is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Rf value is too low (spot remains at the baseline) The eluent is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
No spots are visible under UV light The compound does not have a UV chromophore.Use a visualization stain, such as potassium permanganate (KMnO₄), that reacts with the compound.
Silica Gel Column Chromatography
ProblemPotential Cause(s)Suggested Solution(s)
Co-elution of the product with an impurity The polarity of the mobile phase is too high.Use a less polar eluent or a shallower gradient. An Rf value of 0.2-0.3 for the target compound on TLC often provides good separation on a column.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Low or no recovery of the product The compound has degraded on the silica gel.Use deactivated silica gel or an alternative stationary phase like neutral alumina.
The eluent is not polar enough to elute the compound.After collecting the expected fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/DCM mixture) to check if the compound is still on the column.
The separation is poor (broad bands) The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The initial band of the sample was too wide.Dissolve the sample in the minimum amount of solvent for loading. Consider dry loading for better resolution.
High-Performance Liquid Chromatography (HPLC)
ProblemPotential Cause(s)Suggested Solution(s)
Split peaks The sample solvent is too strong or incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Column void or contamination at the column inlet.Reverse flush the column. If the problem persists, replace the inlet frit or the column.
Broad peaks Low flow rate of the mobile phase.Adjust the flow rate to the optimal range for the column.
Extra-column volume is too high.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Ghost peaks Contamination in the mobile phase, injector, or from a previous injection.Use high-purity solvents, filter the mobile phase, and run a blank gradient to identify the source of contamination.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is for determining a suitable solvent system for the column chromatography of a crude mixture containing this compound.

Materials:

  • Silica gel TLC plates with UV254 indicator

  • Developing chamber

  • Capillary spotters

  • Solvents: Hexane, Ethyl Acetate

  • UV lamp

Procedure:

  • Prepare a small amount of the crude sample dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, apply a small spot of the sample solution to the baseline of a TLC plate.

  • Prepare a developing chamber with a hexane:ethyl acetate solvent system. A good starting point is a 9:1 or 4:1 ratio.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.

  • Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.

  • Allow the plate to dry and visualize the spots under a UV lamp (254 nm).

  • Calculate the Retention Factor (Rf) for each spot. The ideal solvent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.3. Adjust the solvent polarity as needed to achieve this.

Expected Rf Values:

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
This compound9:10.3 - 0.4
Less polar impurities9:1> 0.4
More polar impurities9:1< 0.3

Note: These are estimated values. The optimal solvent system should be determined experimentally.

Protocol 2: Silica Gel Column Chromatography

This protocol describes the purification of crude this compound.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane:Ethyl Acetate, ratio determined by TLC)

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column and begin elution. Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 95:5, then 90:10) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method for the analysis of this compound.

Instrumentation and Conditions:

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Standard Preparation: Prepare a standard solution of purified this compound in the mobile phase or a compatible solvent.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions and acquire the chromatograms.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude 2-Bromo-6- chlorobenzo[d]thiazole tlc TLC Analysis (Determine Eluent) crude_product->tlc  Initial Analysis column_chrom Column Chromatography (Silica Gel) tlc->column_chrom  Optimized Conditions hplc_analysis Purity Check (HPLC) column_chrom->hplc_analysis  Collect & Combine  Pure Fractions pure_product Pure Product hplc_analysis->pure_product  Confirm Purity >95% troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Co-elution of Impurities start->cause1 cause2 Product Degradation start->cause2 cause3 Poor Column Packing start->cause3 sol1a Optimize Eluent (Shallow Gradient) cause1->sol1a sol1b Reduce Sample Load cause1->sol1b sol2a Deactivate Silica (use TEA) cause2->sol2a sol2b Use Alumina cause2->sol2b sol3 Repack Column cause3->sol3

References

Technical Support Center: Optimizing Palladium Catalysts for 2-Halobenzothiazole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions of 2-halobenzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of substituted benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed coupling reaction with a 2-halobenzothiazole giving a low yield?

A1: Low yields in cross-coupling reactions involving 2-halobenzothiazoles can stem from several factors:

  • Catalyst Inhibition: The nitrogen and sulfur heteroatoms within the benzothiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). For N-heterocyclic substrates, bulky and electron-rich phosphine ligands are often necessary to prevent catalyst poisoning and promote efficient coupling.

  • Incorrect Base Selection: The choice of base is critical for the efficiency of the catalytic cycle. A base that is too weak may not be effective, while an overly strong base could lead to side reactions or degradation of starting materials.

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are often sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[1]

  • Halide Reactivity: The reactivity of the 2-halobenzothiazole follows the order I > Br > Cl.[2] Couplings with 2-chlorobenzothiazoles are generally the most challenging and may require more forcing conditions or highly active catalyst systems.[3]

Q2: Which palladium catalyst and ligand system is best for coupling with 2-halobenzothiazoles?

A2: The optimal catalyst system is substrate-dependent. However, for challenging substrates like 2-halobenzothiazoles, particularly for C-N coupling (Buchwald-Hartwig amination), bulky, electron-rich biaryl phosphine ligands are generally required.[4][5][6]

  • For Suzuki-Miyaura Coupling: While simple phosphine ligands like PPh₃ can be effective, for more challenging couplings, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often provide superior results. In some cases, a ligand-free approach may be successful, especially for sterically hindered benzothiazole substrates.[7]

  • For Buchwald-Hartwig Amination: Ligands like XPhos, SPhos, RuPhos, and BrettPhos are highly recommended.[4][6] The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also lead to more reproducible results compared to generating the active catalyst in situ.[5]

  • For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The choice of phosphine ligand can be optimized for specific substrates.

Q3: How do I choose the appropriate base and solvent for my reaction?

A3: The choice of base and solvent is critical and often requires optimization.

  • Base:

    • Suzuki-Miyaura: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice can depend on the specific boronic acid or ester.

    • Buchwald-Hartwig: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4][5] Weaker bases like Cs₂CO₃ or K₃PO₄ may be used for substrates with base-sensitive functional groups but might require higher temperatures.[5]

    • Sonogashira: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are frequently used and can often serve as the solvent as well.[2]

  • Solvent:

    • Anhydrous, degassed solvents are crucial. Common choices include toluene, 1,4-dioxane, and THF for Suzuki and Buchwald-Hartwig reactions.[1][8] For Sonogashira couplings, THF or the amine base itself are often used.[2] Aprotic polar solvents like DMF can also be employed, but be aware of potential coordination to the palladium center.[1]

Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A4: Common side reactions include:

  • Hydrodehalogenation (or Debromination/Dechlorination): This is the replacement of the halogen with a hydrogen atom. It can be minimized by using bulky ligands, optimizing the base and temperature, and ensuring strictly anhydrous conditions.[4][8]

  • Homocoupling of the Coupling Partner (e.g., Glaser Coupling in Sonogashira): This is particularly problematic in Sonogashira reactions and is promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are essential.[8] Copper-free Sonogashira protocols can also be employed to avoid this issue.[8]

  • Protodeboronation (in Suzuki-Miyaura): The boronic acid can be unstable under the reaction conditions. Using a less harsh base or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Inactive CatalystUse a fresh palladium source or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.
Suboptimal LigandScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Consider a ligand-free approach for sterically hindered substrates.[7]
Ineffective BaseScreen different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).
Poor Solvent ChoiceEnsure the use of anhydrous, degassed solvents. Common choices include Dioxane/H₂O or Toluene/H₂O mixtures.
Low Halide ReactivityFor 2-chlorobenzothiazoles, increase reaction temperature and/or use a more active catalyst system.
ProtodeboronationUse a milder base or switch to a more stable boronate ester.
Issue 2: Low or No Product Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Catalyst PoisoningEmploy bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the palladium center.[4][6]
Inactive Catalyst SpeciesUse a palladium pre-catalyst (e.g., G3 or G4 palladacycles) for more reliable formation of the active Pd(0) species.[4]
Ineffective BaseUse a strong, non-nucleophilic base like NaOtBu or LHMDS.[4][5] Ensure the base is fresh and handled under inert conditions.
Reagent InsolubilitySwitch to a solvent that better solubilizes all reaction components (e.g., toluene, 1,4-dioxane).[1]
Low Reaction TemperatureGradually increase the reaction temperature, typically in the range of 80-110 °C.[4][5]
Issue 3: Complications in Sonogashira Coupling
Possible Cause Troubleshooting Step
Alkyne Homocoupling (Glaser Coupling)Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) to exclude oxygen.[8] Consider using a copper-free protocol.[8]
Inactive CatalystEnsure the palladium catalyst is active and the copper(I) source is not oxidized. Use fresh reagents.
Sluggish ReactionFor less reactive halides (e.g., 2-bromobenzothiazole), an increase in temperature (e.g., to 60-80 °C) may be required.[2]
Poor SolubilityUsing a co-solvent like THF or DMF in addition to the amine base can improve solubility and reaction rates.[2]

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for various palladium-catalyzed coupling reactions with 2-halobenzothiazole derivatives, compiled from literature sources.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane90892
33-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110678

Data is representative and compiled for illustrative purposes.[9]

Table 2: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001895
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102488
3n-ButylamineXPhos Pd G3 (2)-LHMDSTHF801291

Data is representative and compiled for illustrative purposes.

Table 3: Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60685-95
21-HexynePd₂(dba)₃ (1.5)P(t-Bu)₃ (3) / CuI (5)DIPAToluene701270-80
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMFRT490

Data is representative and compiled for illustrative purposes.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-4-bromobenzothiazole

This protocol targets the more reactive C4-Br position.

  • To a dry reaction vessel, add 2-chloro-4-bromobenzothiazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Halobenzothiazole
  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.

  • Add the 2-halobenzothiazole (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by flash chromatography.[5][8]

Protocol 3: General Procedure for Sonogashira Coupling of a 2-Halobenzothiazole
  • To an oven-dried Schlenk flask, add the 2-halobenzothiazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (4-5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or Et₃N).

  • Add the amine base (if not used as the solvent, e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[7]

Visualizations

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OAC Oxidative Addition Pd0->OAC PdII Ar-Pd(II)-X(L_n) OAC->PdII Trans Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Trans PdII_Nu Ar-Pd(II)-Nu(L_n) Trans->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Product Ar-Nu RE->Product ArX 2-Halobenzothiazole (Ar-X) ArX->OAC NuM Nucleophile (Ar'B(OH)₂, R-C≡CH, R₂NH) NuM->Trans

A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System - Active? Pre-catalyst? - Ligand appropriate? start->check_catalyst check_conditions Review Reaction Conditions - Anhydrous/Inert? - Correct Temperature? - Adequate Stirring? start->check_conditions check_reagents Verify Reagent Quality - Purity of starting materials? - Base/Solvent appropriate? start->check_reagents optimize_ligand Optimize Ligand Screen bulky, electron-rich phosphines (XPhos, SPhos, etc.) check_catalyst->optimize_ligand optimize_temp Optimize Temperature Gradually increase temperature check_conditions->optimize_temp optimize_base_solvent Optimize Base & Solvent Screen bases (e.g., NaOtBu, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane) check_reagents->optimize_base_solvent success Improved Yield optimize_ligand->success optimize_base_solvent->success optimize_temp->success

A logical workflow for troubleshooting a failed cross-coupling reaction.

Ligand_Selection_Guide start Select Coupling Reaction suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald sonogashira Sonogashira (C-C Coupling, Alkyne) start->sonogashira ligand_suzuki Simple Phosphines (PPh₃) or Bulky, Electron-Rich Ligands (XPhos, SPhos) for challenging substrates suzuki->ligand_suzuki ligand_buchwald Bulky, Electron-Rich Biaryl Phosphines are critical (XPhos, RuPhos, BrettPhos) buchwald->ligand_buchwald ligand_sonogashira Standard Phosphines (PPh₃) are often sufficient sonogashira->ligand_sonogashira

A guide for initial ligand selection based on the coupling reaction type.

References

preventing dehalogenation of 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-6-chlorobenzo[d]thiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments, with a focus on preventing undesired dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem when working with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the benzothiazole core is replaced by a hydrogen atom. This leads to the formation of byproducts such as 6-chlorobenzo[d]thiazole or 2-bromobenzo[d]thiazole, reducing the yield of the desired product and complicating purification.

Q2: Which halogen is more susceptible to removal from this compound?

A2: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond.[1][2] Consequently, the bromine atom at the 2-position is more susceptible to both desired reactions (like cross-coupling) and undesired dehalogenation. This differential reactivity can be exploited for selective functionalization at the C2 position.[3]

Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: Several factors can promote dehalogenation:

  • High reaction temperatures: Can lead to catalyst decomposition and side reactions.

  • Strong bases: Bases like alkoxides can act as hydride donors, leading to hydrodehalogenation.[4]

  • Solvent choice: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride species (e.g., DMF) can be a source of hydrogen atoms.

  • Catalyst system: Highly active catalysts, while often desirable, can sometimes promote dehalogenation if the desired coupling is slow. The choice of phosphine ligand is also crucial.[4]

Q4: How can I detect dehalogenation in my reaction mixture?

A4: Dehalogenation can be identified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated byproduct will appear as a new, typically less polar spot compared to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated species.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new aromatic proton signal in the region where the halogen was previously located.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of 6-chlorobenzo[d]thiazole in the crude reaction mixture.

Troubleshooting Workflow:

start Significant Dehalogenation Observed base Optimize Base start->base ligand Change Ligand base->ligand If dehalogenation persists solvent Modify Solvent ligand->solvent If dehalogenation persists temp Lower Temperature solvent->temp If dehalogenation persists solution Dehalogenation Minimized temp->solution Successful Optimization cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) B Add Catalyst System: - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) A->B C Add Degassed Solvent: - Dioxane/H₂O (4:1) B->C D Degas Mixture (N₂ sparging) C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry, Concentrate & Purify (Column Chromatography) H->I cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Pd(PPh₃)₂Cl₂ (3 mol%) - CuI (5 mol%) B Add Degassed Solvent & Base: - THF - Triethylamine (3.0 eq) A->B C Add Terminal Alkyne (1.2 eq) B->C D Heat to 60 °C C->D E Monitor by TLC D->E F Cool and Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H cluster_setup Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Amine (1.2 eq) - NaOt-Bu (1.4 eq) B Add Catalyst System: - Pd₂(dba)₃ (2 mol%) - BINAP (4 mol%) A->B C Add Degassed Toluene B->C D Seal Tube and Heat to 100 °C C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate & Purify G->H

References

Technical Support Center: Sonogashira Coupling of 2-Halobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions of 2-halobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the synthesis of 2-alkynylbenzothiazoles.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of a 2-chlorobenzothiazole is showing low to no conversion. What are the likely causes?

A1: Low reactivity of 2-chlorobenzothiazoles is a common issue due to the strong C-Cl bond. Several factors could be contributing to the low conversion:

  • Insufficiently Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.

  • Reaction Temperature: Reactions with less reactive chlorides often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[1]

  • Choice of Base and Solvent: A strong base is often necessary. The combination of an appropriate solvent that ensures solubility of all components is also critical.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay product). How can I minimize this side reaction?

A2: Alkyne homocoupling is a major side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[1] To minimize it, consider the following strategies:

  • Strictly Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: Employing a copper-free Sonogashira protocol is the most effective way to eliminate the primary pathway for Glaser coupling. These reactions may require different ligands and bases.[2][3][4]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.

Q3: Besides my desired product, I am seeing a significant amount of dehalogenated benzothiazole. What causes this and how can I prevent it?

A3: Dehalogenation, the replacement of the halogen with a hydrogen atom, can be a problematic side reaction. It can be caused by certain reagents or intermediates in the catalytic cycle, especially under harsh reaction conditions. To mitigate dehalogenation:

  • Optimize Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times.

  • Choice of Base: Some amine bases can contribute to hydrodehalogenation. Screening different bases might be necessary.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand can influence the propensity for this side reaction.

Q4: Is there a risk of the benzothiazole ring opening under the basic conditions of the Sonogashira reaction?

A4: While the benzothiazole ring is generally stable, harsh basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other undesired transformations. It is advisable to screen bases and use the mildest conditions that afford a good yield of the desired product. Monitoring the reaction for the formation of unexpected byproducts by LC-MS is recommended.

Troubleshooting Guides

Problem: Low or No Product Yield

This is a common issue, especially with less reactive 2-chlorobenzothiazoles. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in Sonogashira Coupling of 2-Halobenzothiazoles start Low/No Product Yield reagent_quality 1. Verify Reagent Quality - Purity of 2-halobenzothiazole and alkyne - Activity of Pd catalyst - Purity of CuI (if used) - Anhydrous and degassed solvents/base start->reagent_quality reaction_setup 2. Check Reaction Setup - Strictly inert atmosphere (Ar/N2) - Efficient stirring - Accurate temperature control reagent_quality->reaction_setup condition_optimization 3. Optimize Reaction Conditions - Increase temperature incrementally - Screen different bases (e.g., Et3N, DIPEA, DBU, Cs2CO3) - Screen different solvents (e.g., THF, DMF, Toluene, Dioxane) reaction_setup->condition_optimization catalyst_system 4. Modify Catalyst System - Change Pd precursor (e.g., Pd(OAc)2, Pd2(dba)3) - Use bulky, electron-rich ligands (e.g., P(t-Bu)3, XPhos) - Consider a copper-free protocol condition_optimization->catalyst_system success Successful Coupling catalyst_system->success

Caption: A step-by-step workflow for troubleshooting low-yield Sonogashira reactions.

Problem: Significant Side Product Formation

The appearance of major side products requires identification and targeted adjustments to the reaction conditions.

Common Side Reactions and Mitigation Strategies

Side ReactionPrimary Cause(s)Recommended Actions
Alkyne Homocoupling (Glaser-Hay) Copper(I) catalysis in the presence of oxygen.- Ensure strictly anaerobic conditions (rigorous degassing).- Switch to a copper-free Sonogashira protocol.[2][3][4]- Add the alkyne slowly to the reaction mixture.
Dehalogenation Harsh reaction conditions (high temperature, prolonged time), certain bases.- Lower the reaction temperature and shorten the reaction time.- Screen alternative bases.- Optimize the catalyst and ligand system.
Palladium Black Precipitation Catalyst decomposition due to impurities, high temperature, or inappropriate solvent.- Use high-purity reagents and solvents.- Avoid excessive temperatures.- Consider using more robust palladium pre-catalysts or ligands.

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Halobenzothiazoles (Copper-Catalyzed)

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 2-Halobenzothiazole (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halobenzothiazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

General Protocol for Copper-Free Sonogashira Coupling of 2-Halobenzothiazoles

This protocol is beneficial for minimizing alkyne homocoupling.

Materials:

  • 2-Halobenzothiazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(t-Bu)₃, XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or a bulky amine base, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Acetonitrile, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halobenzothiazole, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne to the stirred reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Follow the work-up and purification procedure described in the copper-catalyzed protocol.[3][6]

Data Presentation

The following tables provide a summary of representative reaction conditions and yields for the Sonogashira coupling of various halo-heterocycles, which can serve as a guide for optimizing reactions with 2-halobenzothiazoles.

Table 1: Representative Conditions for Sonogashira Coupling of Halo-Heterocycles

EntryAryl HalideAlkyneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601285-95
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100392
32-IodothiopheneHPG-peptideAminopyrimidine-Pd(II)-aq. buffer370.595
42-ChloropyridinePhenylacetylenePd(OAc)₂ / XPhosCs₂CO₃Dioxane1202478
52-Bromobenzothiazole1-HexynePdCl₂(PPh₃)₂ / CuIDIPEAToluene806Variable

Yields for 2-bromobenzothiazole can vary significantly based on substrate and precise conditions. Optimization is often required.

Signaling Pathways and Logical Relationships

Catalytic Cycle of the Sonogashira Coupling

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Decision Tree for Optimizing Sonogashira Coupling of 2-Halobenzothiazoles

Optimization_Decision_Tree Optimization Strategy for Sonogashira Coupling start Starting Point: 2-Halobenzothiazole + Alkyne reactivity Assess Halide Reactivity (I > Br > Cl) start->reactivity conditions_i Mild Conditions: Pd(PPh3)2Cl2/CuI, Et3N, THF, RT-60°C reactivity->conditions_i Iodide conditions_br Moderate Conditions: Increase Temp (60-80°C), Stronger Base (DIPEA) reactivity->conditions_br Bromide conditions_cl Forcing Conditions: High Temp (80-120°C), Bulky Ligand (e.g., XPhos), Strong Base (e.g., Cs2CO3), Copper-Free reactivity->conditions_cl Chloride check_yield Check Yield & Purity conditions_i->check_yield conditions_br->check_yield conditions_cl->check_yield success Success check_yield->success High Yield, Clean Reaction troubleshoot Troubleshoot: - Homocoupling? - Dehalogenation? - Catalyst Decomposition? check_yield->troubleshoot Low Yield or Side Products go_copper_free Switch to Copper-Free Protocol troubleshoot->go_copper_free Homocoupling optimize_ligand_base Optimize Ligand/Base Combination troubleshoot->optimize_ligand_base Dehalogenation or Low Reactivity go_copper_free->check_yield optimize_ligand_base->check_yield

Caption: A decision tree to guide the optimization of Sonogashira coupling for different 2-halobenzothiazoles.

References

Technical Support Center: Improving Yields in Buchwald-Hartwig Amination of 2-Bromobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-bromobenzothiazoles for improved reaction yields.

Troubleshooting Guides

Issue 1: Low to No Product Yield

You are observing minimal or no formation of the desired 2-aminobenzothiazole product.

Potential Cause Recommended Solution
Catalyst Inactivity or Decomposition The palladium catalyst may be oxidized or have decomposed. The sulfur and nitrogen atoms in the benzothiazole ring can coordinate to the palladium center, leading to catalyst poisoning.[1]
Use a fresh batch of a pre-catalyst. Pre-catalysts are often more stable and less sensitive to air and moisture. Consider using a higher catalyst loading (e.g., 2-5 mol%).[1]
Ensure an inert atmosphere. Thoroughly degas the solvent and use an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[2]
Suboptimal Ligand Choice The phosphine ligand may not be suitable for the specific steric and electronic properties of the 2-bromobenzothiazole substrate.
Screen bulky, electron-rich phosphine ligands. Ligands such as XPhos, BrettPhos, or RuPhos are often effective for challenging heterocyclic substrates as they can help prevent catalyst poisoning and promote reductive elimination.[1][2]
Inappropriate Base Selection The strength and solubility of the base can significantly affect the reaction rate and yield.[1]
Employ a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or potassium phosphate (K₃PO₄) are commonly used and effective bases for this transformation.[1]
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier.
Gradually increase the reaction temperature. Typical temperatures range from 80-110 °C.[2] Consider increasing the temperature in 10-20 °C increments. Microwave irradiation can also be a valuable tool to accelerate the reaction.[1]
Poor Solvent Choice The solubility of the reactants, base, and catalytic species is crucial for an efficient reaction.
Use a high-boiling, non-coordinating solvent. Toluene and dioxane are standard and effective solvents for Buchwald-Hartwig aminations.[2]
Issue 2: Significant Side Product Formation (Hydrodehalogenation)

You are observing the formation of benzothiazole (the de-brominated starting material) as a major side product.

Potential Cause Recommended Solution
Presence of Protic Impurities Water or other protic impurities can protonate organometallic intermediates, leading to the formation of the dehalogenated arene.[1]
Ensure anhydrous conditions. Use anhydrous solvents and reagents, and thoroughly dry all glassware before use.[1]
Inappropriate Base Certain bases can act as hydride donors, contributing to the hydrodehalogenation side reaction.
Use a non-coordinating, anhydrous base. NaOt-Bu is a good choice.[1]
High Reaction Temperature Elevated temperatures can sometimes promote side reactions like β-hydride elimination, which can lead to hydrodehalogenation.[1][2]
Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
Ligand Choice The ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product formation).
Employ a bulky ligand. Sterically hindered ligands can disfavor the β-hydride elimination pathway.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to try for the amination of 2-bromobenzothiazoles?

A good starting point is to use a palladium pre-catalyst, such as a G3 or G4 pre-catalyst, with a bulky, electron-rich biarylphosphine ligand like XPhos or BrettPhos.[3] For the base, sodium tert-butoxide (NaOt-Bu) is a reliable choice, and toluene or dioxane are suitable solvents.[1][2][4]

Q2: How can I monitor the progress of my reaction?

The reaction progress can be monitored by taking small aliquots from the reaction mixture (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q3: My reaction starts but then stalls. What could be the issue?

Reaction stalling can be a sign of catalyst decomposition or poisoning. The benzothiazole substrate or product can coordinate to the palladium, inhibiting its catalytic activity.[5] In this case, trying a different, more sterically shielding ligand or a higher catalyst loading might be beneficial. Also, ensure that your reagents and solvent are pure and the inert atmosphere is maintained.

Q4: Can I use an amine hydrochloride salt directly in the reaction?

If you are using an amine hydrochloride salt, you will need to add an additional equivalent of base to neutralize the salt and generate the free amine in situ.

Q5: What is the optimal temperature for this reaction?

The optimal temperature can vary depending on the specific substrates, ligand, and base used. A good starting point is typically between 80-110 °C.[2] If the reaction is slow, the temperature can be increased. Conversely, if side product formation is an issue, a lower temperature may be beneficial.[1]

Quantitative Data Summary

The following tables provide a summary of common reaction parameters that can be systematically varied to optimize the yield of the Buchwald-Hartwig amination of 2-bromobenzothiazoles.

Table 1: Common Ligands for Buchwald-Hartwig Amination

LigandStructureKey Features
XPhos
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Bulky, electron-rich, generally effective for a wide range of substrates.[1]
BrettPhos
alt text
Very bulky, often used for challenging couplings, including those with primary amines.[1][6]
RuPhos
alt text
Bulky and electron-rich, has shown success with sterically demanding substrates.[7]

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/OptionsNotes
Palladium Pre-catalyst 1-5 mol%Higher loadings may be needed for challenging substrates.[1]
Ligand 1.2-2 equivalents relative to PdA slight excess of ligand is often beneficial.
Base 1.4-2.2 equivalentsNaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃.[1][4]
Solvent Toluene, DioxaneEnsure the solvent is anhydrous and degassed.[2][4]
Temperature 80-110 °CMay need to be optimized for specific substrates.[2]
Concentration 0.1 - 1.0 M

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Bromobenzothiazole
  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the 2-bromobenzothiazole, the amine, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[2]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination R₂NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ Product 2-Aminobenzothiazole Reductive_Elimination->Product Ar-Br 2-Bromobenzothiazole Ar-Br->Oxidative_Addition R2NH Amine R2NH->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_ligand Ligand Issues cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Inactive/Decomposed Catalyst? start->catalyst_inactive solution_catalyst Use fresh pre-catalyst Increase catalyst loading Ensure inert atmosphere catalyst_inactive->solution_catalyst Yes ligand_suboptimal Suboptimal Ligand? catalyst_inactive->ligand_suboptimal No solution_ligand Screen bulky, electron-rich ligands (e.g., XPhos, BrettPhos) ligand_suboptimal->solution_ligand Yes base_suboptimal Wrong Base? ligand_suboptimal->base_suboptimal No solution_base Use strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) base_suboptimal->solution_base Yes temp_low Temperature Too Low? base_suboptimal->temp_low No solution_temp Increase temperature (80-110 °C) temp_low->solution_temp Yes

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Synthesis of Benzothiazoles from 2-Bromo Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of benzothiazoles from 2-bromoaniline and thiol or disulfide precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of benzothiazoles from 2-bromo precursors via Ullmann and Buchwald-Hartwig C-S cross-coupling reactions.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in these coupling reactions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium or Copper):

    • Inactivity: The catalyst, whether palladium for Buchwald-Hartwig or copper for Ullmann-type reactions, may be inactive. Ensure you are using a high-purity catalyst and consider using a pre-catalyst for better reproducibility. For Ullmann couplings, the use of freshly prepared "activated" copper powder can be beneficial.

    • Ligand Choice (for Buchwald-Hartwig): The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often effective in preventing catalyst decomposition and promoting the reaction.

    • Catalyst Poisoning: The sulfur atom in the thiol substrate can sometimes coordinate to the metal center and inhibit catalysis. Using an excess of the thiol or a more robust ligand can sometimes mitigate this.

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures (typically 80-120 °C). However, excessively high temperatures can lead to catalyst decomposition. If you observe the formation of palladium black (a fine black precipitate), it's a sign of catalyst decomposition, and you should try lowering the reaction temperature and extending the reaction time.

    • Base: The choice and quality of the base are crucial. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium or lithium tert-butoxide are common. For Ullmann couplings, bases like potassium carbonate or cesium carbonate are often used. Ensure the base is anhydrous and freshly opened or properly stored.

    • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or DMF are typically used. Ensure your solvent is thoroughly dried and degassed to prevent catalyst deactivation. Polar solvents can sometimes improve the solubility of reagents and increase reaction rates.[1]

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in the 2-bromoaniline or the thiol can interfere with the reaction. Purify the starting materials if necessary.

    • Inert Atmosphere: Both palladium and copper catalysts are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing significant amounts of a de-brominated starting material in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of the de-brominated arene is a common side reaction, particularly in Ullmann couplings.

  • Source of Protons: Traces of water or other protic impurities in the reaction mixture can lead to the protonation of an aryl-metal intermediate, resulting in the de-halogenated product.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Use anhydrous solvents and dry the reaction flask thoroughly before starting the experiment.

  • Reaction with the Amine: In some cases, the amine group of the 2-bromoaniline can act as a source of protons.

    • Solution: While more complex, protecting the amine group prior to the coupling reaction and deprotecting it afterward can sometimes resolve this issue, though this adds extra steps to the synthesis.

Q3: My reaction mixture has turned dark, and I am having difficulty purifying the product. What are the likely side products?

A3: A dark reaction mixture often indicates the formation of polymeric materials or other colored byproducts.

  • Oxidation of Thiols: Thiols are susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of disulfides. This can be minimized by maintaining a strictly inert atmosphere.

  • Polymerization: Under harsh reaction conditions, polymerization of the starting materials or the product can occur.

    • Solution: Try running the reaction at a lower temperature for a longer duration. Careful monitoring of the reaction progress by TLC or LC-MS can help to determine the optimal reaction time and prevent over-heating.

  • Incomplete Cyclization: In some cases, the initial C-S bond formation may occur, but the subsequent intramolecular cyclization to form the benzothiazole ring is incomplete. This can lead to the formation of benzothiazoline intermediates.

    • Solution: This is often due to insufficient oxidation in the final step. Ensure an adequate amount of an oxidizing agent (like air, oxygen, or a chemical oxidant) is present. The choice of oxidant and reaction conditions (pH, temperature) may need to be optimized.[2]

Q4: How do I choose between an Ullmann-type coupling and a Buchwald-Hartwig reaction for my synthesis?

A4: The choice between these two powerful methods depends on several factors:

  • Substrate Scope: Buchwald-Hartwig reactions, with their wide array of available ligands, often offer a broader substrate scope and better functional group tolerance.

  • Reaction Conditions: Ullmann couplings traditionally require harsher conditions (higher temperatures and stoichiometric copper). However, modern developments have introduced milder conditions with catalytic amounts of copper and the use of ligands.

  • Cost: Copper catalysts are generally less expensive than palladium catalysts and their associated phosphine ligands. For large-scale synthesis, this can be a significant consideration.

  • Previous Experience: If your lab has more experience and established protocols for one type of reaction, it may be more practical to start there.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the synthesis of benzothiazoles from aryl halides. Note that optimal conditions will vary depending on the specific substrates used.

PrecursorThiol SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromoanilineThiophenolCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1102475-85Hypothetical/Representative
2-IodoanilineThiophenolCuI (5)NoneK₃PO₄Dioxane10012~80Hypothetical/Representative
2-BromoanilineThiophenolPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001280-95Hypothetical/Representative
2-ChlorobenzothiazoleSarcosine sodium saltNoneNone-DMFReflux-89[3]

Detailed Experimental Protocol: Synthesis of 2-Phenylbenzothiazole from 2-Bromoaniline and Thiophenol (Ullmann-type Coupling)

This protocol provides a detailed methodology for a common benzothiazole synthesis.

Materials:

  • 2-Bromoaniline

  • Thiophenol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 mmol). The flask is then sealed, evacuated, and backfilled with argon or nitrogen. This cycle should be repeated three times.

  • Solvent and Substrate Addition: Add anhydrous DMF (5 mL) via syringe, followed by thiophenol (1.2 mmol).

  • Reaction: The reaction mixture is heated to 110 °C in an oil bath and stirred vigorously for 24 hours under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane) to afford the pure 2-phenylbenzothiazole.[4][5]

Visualizations

Troubleshooting Workflow for Benzothiazole Synthesis

TroubleshootingWorkflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckReagents Check Reagent Quality Start->CheckReagents CatalystActivity Catalyst Inactive? CheckCatalyst->CatalystActivity Temperature Incorrect Temperature? CheckConditions->Temperature Purity Impure Reagents? CheckReagents->Purity LigandChoice Suboptimal Ligand? CatalystActivity->LigandChoice No SolutionCatalyst Use Pre-catalyst or Fresh Catalyst CatalystActivity->SolutionCatalyst Yes SolutionLigand Screen Bulky Electron-Rich Ligands LigandChoice->SolutionLigand Yes Base Incorrect Base? Temperature->Base No SolutionTemp Optimize Temperature (e.g., 80-120 °C) Temperature->SolutionTemp Yes Solvent Solvent Issues? Base->Solvent No SolutionBase Use Fresh, Anhydrous Strong, Non-nucleophilic Base Base->SolutionBase Yes SolutionSolvent Use Anhydrous, Degassed Solvent Solvent->SolutionSolvent Yes Inertness Atmosphere Not Inert? Purity->Inertness No SolutionPurity Purify Starting Materials Purity->SolutionPurity Yes SolutionInert Ensure Rigorous Inert Atmosphere Inertness->SolutionInert Yes End Improved Yield SolutionCatalyst->End SolutionLigand->End SolutionTemp->End SolutionBase->End SolutionSolvent->End SolutionPurity->End SolutionInert->End

Caption: A logical workflow for troubleshooting low yields in benzothiazole synthesis.

General Reaction Pathway for Benzothiazole Synthesis from 2-Bromoaniline

ReactionPathway Reactants 2-Bromoaniline + Thiol/Disulfide Coupling C-S Cross-Coupling (Ullmann or Buchwald-Hartwig) Reactants->Coupling Intermediate 2-(Thio)phenylaniline Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization/Oxidation Intermediate->Cyclization Product Benzothiazole Cyclization->Product Catalyst Pd or Cu Catalyst Base, Ligand, Heat Catalyst->Coupling

Caption: A simplified overview of the synthetic pathway to benzothiazoles.

References

Technical Support Center: Reaction Optimization for 2-Bromo-6-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and reaction optimization of 2-Bromo-6-chlorobenzo[d]thiazole. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its preparation, primarily via the Sandmeyer reaction of 2-amino-6-chlorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Sandmeyer reaction.[1][2][3][4] This involves the diazotization of the precursor, 2-amino-6-chlorobenzothiazole, followed by a copper(I) bromide-mediated displacement of the diazonium group.[5]

Q2: What are the critical parameters to control for a successful Sandmeyer reaction?

A2: Key parameters for a successful Sandmeyer reaction include:

  • Temperature: The diazotization step must be conducted at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[6]

  • Acidity: A strong acidic medium is essential for the formation and stability of the diazonium salt.

  • Purity of Starting Material: High purity of the starting 2-amino-6-chlorobenzothiazole is crucial to prevent side reactions and improve yield.

  • Copper(I) Bromide Quality: The activity of the copper(I) bromide catalyst is critical. It is advisable to use freshly prepared or high-purity commercial CuBr.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be used to separate the starting material, intermediate diazonium salt (indirectly, by its consumption), and the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product Decomposition of the diazonium salt: The reaction temperature during diazotization was too high.Maintain a strict temperature range of 0-5 °C throughout the diazotization process. Add the sodium nitrite solution slowly to control any exotherm.
Inactive copper(I) bromide catalyst: The catalyst may have oxidized over time.Use freshly prepared or high-purity copper(I) bromide.
Incomplete reaction: Insufficient reaction time for the conversion of the diazonium salt.Allow for a sufficient reaction time and monitor the disappearance of the starting material by TLC.
Formation of a Dark-Colored, Tarry Reaction Mixture Side reactions of the diazonium salt: Coupling reactions or polymerization can occur if the temperature is not adequately controlled.Ensure rigorous temperature control during both the diazotization and the Sandmeyer reaction steps.
Impure starting materials: Impurities in the 2-amino-6-chlorobenzothiazole can lead to undesired side reactions.Recrystallize the starting material before use to ensure high purity.
Presence of Multiple Spots on TLC After Reaction Formation of side products: Possible side products include the corresponding phenol (from reaction with water) or azo-coupling products.Ensure anhydrous conditions for the Sandmeyer step and maintain a low temperature to minimize side reactions.
Incomplete diazotization: Some starting amine may remain.Ensure the complete addition of sodium nitrite and stir for a sufficient time at 0-5 °C.
Difficulty in Purifying the Final Product Presence of unreacted starting materials or byproducts: These may co-elute or co-crystallize with the product.Utilize column chromatography on silica gel for purification. Select an appropriate eluent system based on TLC analysis. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of 2-amino-6-chlorobenzothiazole to this compound.

Step 1: Diazotization of 2-amino-6-chlorobenzothiazole

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-chlorobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the suspension, ensuring the temperature remains below 5 °C.

  • After the complete addition, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold CuBr solution with vigorous stirring.

  • Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction Optimization

To maximize the yield and purity of this compound, consider optimizing the following parameters:

Parameter Initial Condition Optimization Range/Strategy Rationale
Temperature (Diazotization) 0-5 °C-2 to 5 °CLower temperatures can improve the stability of the diazonium salt, but too low may slow the reaction.
Equivalents of NaNO₂ 1.1 eq1.05 - 1.5 eqA slight excess ensures complete diazotization, but a large excess can lead to side reactions.
Equivalents of CuBr 1.2 eq1.0 - 2.0 eqA stoichiometric amount is often used, but a catalytic amount with co-oxidants can also be explored.
Reaction Time (Sandmeyer) 1-2 hours at RT1 - 6 hoursMonitor by TLC to determine the optimal time for complete conversion without significant byproduct formation.
Solvent Aqueous HBrAcetonitrile, DMFWhile aqueous conditions are standard, organic solvents can sometimes improve solubility and yield.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup and Purification A Suspend 2-amino-6-chlorobenzothiazole in HBr B Cool to 0-5 °C A->B C Slowly add NaNO₂ solution B->C D Stir for 30-60 min at 0-5 °C C->D F Add diazonium salt solution to CuBr solution D->F Diazonium salt E Prepare CuBr solution in HBr and cool to 0-5 °C E->F G Warm to RT and stir for 1-2 hours H Quench with water and extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by column chromatography or recrystallization I->J K K J->K Pure this compound

Caption: Workflow for the synthesis of this compound.

G Troubleshooting Decision Tree for Low Yield start Low Yield Observed q1 Was the diazotization temperature kept at 0-5 °C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was fresh, high-purity CuBr used? a1_yes->q2 sol1 Action: Maintain strict temperature control (0-5 °C) and add NaNO₂ slowly. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Did TLC show complete consumption of starting material? a2_yes->q3 sol2 Action: Use fresh or purified CuBr. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consider further optimization of other parameters. a3_yes->end_node sol3 Action: Increase reaction time and continue monitoring by TLC. a3_no->sol3

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: 2-Bromo-6-chlorobenzo[d]thiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize homocoupling side reactions when using 2-Bromo-6-chlorobenzo[d]thiazole in cross-coupling experiments.

Troubleshooting Guide: Minimizing Homocoupling

Issue: Significant formation of 2,2'-bis(6-chlorobenzo[d]thiazole) is observed.

Homocoupling of this compound can be a significant side reaction, reducing the yield of the desired cross-coupled product. The following sections provide potential causes and solutions to mitigate this issue.

1. Catalyst System and Ligand Choice

The choice of palladium catalyst and ligand is critical in controlling the relative rates of cross-coupling and homocoupling.

  • Problem: The catalyst system promotes the homocoupling pathway.

  • Solution: Screen different catalysts and ligands. Electron-rich, bulky phosphine ligands often favor reductive elimination of the cross-coupled product over the homocoupled product.

Table 1: Ligand Effects on Homocoupling in Suzuki-Miyaura Reactions

Ligand TypeKey CharacteristicsEffect on HomocouplingRepresentative Ligands
Bulky, Electron-Rich Monodentate Phosphines High steric bulk (large cone angle) and strong σ-donating ability.[1]Generally decreases homocoupling by promoting the reductive elimination of the desired product.[1]Tri-tert-butylphosphine, Tricyclohexylphosphine, BrettPhos.[1][2]
Bulky Biaryl Phosphines Sterically demanding frameworks.Highly effective at suppressing homocoupling, even with challenging substrates like aryl chlorides.SPhos, XPhos, RuPhos.
Chelating Diphosphine Ligands Defined bite angle.Can reduce homocoupling by stabilizing the catalytic species and preventing side reactions.Xantphos, dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1]
Simple Triarylphosphines Less sterically bulky and less electron-donating.May lead to higher levels of homocoupling compared to more specialized ligands.Triphenylphosphine (PPh₃).

2. Reaction Conditions

Careful control of reaction parameters is essential to disfavor the kinetics of homocoupling.

  • Problem: Reaction conditions (temperature, concentration, base) are not optimized.

  • Solution: Systematically vary reaction parameters. Lowering the reaction temperature, using a less concentrated solution, or screening different bases can significantly impact the product distribution.

Table 2: Influence of Reaction Parameters on Homocoupling

ParameterRecommendation to Minimize HomocouplingRationale
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Homocoupling pathways can have a different activation energy than the desired cross-coupling.
Catalyst Loading Use the lowest effective catalyst loading (e.g., 0.5-2 mol%).Higher catalyst concentrations can sometimes lead to an increase in side reactions.
Base Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) or organic bases.The strength and nature of the base can influence the rate of transmetalation and side reactions.
Solvent Ensure rigorous degassing of the solvent.[3]Oxygen can promote the homocoupling of boronic acid partners in Suzuki reactions.[3][4]

3. Reagent Purity and Stoichiometry

The quality and ratio of your starting materials can play a role in byproduct formation.

  • Problem: Impurities in the starting materials or incorrect stoichiometry.

  • Solution: Use highly pure this compound and coupling partner. Ensure the stoichiometry is carefully controlled, often a slight excess of the coupling partner can be beneficial.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and should be optimized for the specific coupling partner.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)

  • SPhos (2.2 mol%) or other bulky phosphine ligand

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane, or THF)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium source and ligand in the degassed solvent. Allow this mixture to pre-form for 15-30 minutes.

  • Add the solvent to the reaction vessel, followed by the pre-formed catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the competitive nature of cross-coupling and homocoupling and provide a logical workflow for troubleshooting.

G cluster_0 Catalytic Cycle cluster_1 Homocoupling Pathway ArX Ar-X (this compound) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (with R-M) ArPdX->Transmetal Homo_ArPdX Ar-Pd(II)-X ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R (Desired Product) RedElim->ArR SideReaction Side Reaction (e.g., with another Ar-X) Homo_ArPdX->SideReaction ArPdAr Ar-Pd(II)-Ar SideReaction->ArPdAr RedElim_Homo Reductive Elimination ArPdAr->RedElim_Homo ArAr Ar-Ar (Homocoupling Product) RedElim_Homo->ArAr

Caption: Competing pathways of cross-coupling vs. homocoupling.

TroubleshootingWorkflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Improve degassing procedure (e.g., freeze-pump-thaw cycles). q1->sol1 No q2 Using a bulky, electron-rich phosphine ligand? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a ligand like SPhos, XPhos, or tBu₃P. q2->sol2 No q3 Have reaction parameters been optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Screen temperature, base, and concentration. q3->sol3 No end Homocoupling Minimized q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling with this compound?

A1: Homocoupling arises from a side reaction where two molecules of the this compound starting material couple together. This can be promoted by several factors, including the catalyst system, reaction conditions, and the presence of oxygen, which can interfere with the catalytic cycle.

Q2: Why is the C-Br bond reacting preferentially over the C-Cl bond?

A2: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst. Under typical conditions, the C-Cl bond will remain intact.

Q3: Can the choice of base influence the amount of homocoupling?

A3: Yes, the base is a critical component of the reaction. For Suzuki reactions, it facilitates the formation of the active boronate species. However, a very strong base or one that is not fully soluble can sometimes promote side reactions. Screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended to find the optimal conditions that favor cross-coupling over homocoupling.

Q4: How does pre-forming the catalyst-ligand complex help?

A4: Pre-forming the active catalyst by stirring the palladium source and the phosphine ligand in solvent before adding it to the main reaction mixture can lead to more consistent results. This ensures the formation of a well-defined, active catalytic species and can minimize side reactions that might occur with the "naked" palladium precursor.

Q5: What should I do if I still observe homocoupling after trying these suggestions?

A5: If homocoupling persists, consider a more systematic redesign of the reaction. This could involve changing the coupling partner (e.g., from a boronic acid to an organotin or organozinc reagent), using a different palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst), or exploring alternative coupling methodologies altogether. Each of these changes will alter the mechanism and kinetics of the reaction, potentially disfavoring the homocoupling pathway.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-6-chlorobenzo[d]thiazole and 2,6-dichlorobenzothiazole for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the benzothiazole scaffold is a privileged heterocyclic motif. The strategic functionalization of this core structure is paramount for the development of novel compounds with tailored properties. This guide provides an objective comparison of the reactivity of two key halogenated benzothiazole intermediates: 2-Bromo-6-chlorobenzo[d]thiazole and 2,6-dichlorobenzothiazole. While direct, side-by-side quantitative kinetic studies for these specific isomers are not extensively documented in peer-reviewed literature, this analysis is built upon well-established principles of organic chemistry, supported by experimental data from analogous systems.

Executive Summary of Reactivity Comparison

The primary difference in reactivity between this compound and 2,6-dichlorobenzothiazole stems from the inherent bond strength differences between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Generally, the C-Br bond is weaker and thus more susceptible to cleavage in rate-determining steps of many cross-coupling reactions.

FeatureThis compound2,6-dichlorobenzothiazole
Suzuki-Miyaura Coupling Higher reactivity at the C2-Br position.Lower reactivity at the C2-Cl position compared to C2-Br.
Buchwald-Hartwig Amination Preferential amination at the C2-Br position.Requires more forcing conditions for amination at the C2-Cl position.
Nucleophilic Aromatic Substitution The C2-Br is a better leaving group than C2-Cl.The C2 position is activated by the thiazole nitrogen, making the C2-Cl susceptible to nucleophilic attack, albeit generally slower than the C2-Br displacement.
Regioselectivity Allows for selective functionalization at the C2 position, leaving the C6-Cl for subsequent transformations.Sequential functionalization is possible but often requires more distinct catalyst systems or harsher conditions to differentiate between the two C-Cl bonds.

Comparative Reactivity in Detail

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction generally follows the trend: R-I > R-Br > R-OTf > R-Cl. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, which is a key factor in the rate-determining oxidative addition step to the palladium(0) catalyst.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

SubstratePosition of HalogenRelative ReactivityExpected Outcome
This compoundC2-BrHighSelective coupling at the C2 position under standard conditions.
C6-ClLowUnreactive under conditions selective for C-Br coupling.
2,6-dichlorobenzothiazoleC2-ClModerateCoupling is feasible but requires more active catalysts or harsher conditions.
C6-ClLowLess reactive than the C2-Cl due to electronic activation at the 2-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity is largely governed by the facility of the oxidative addition of the aryl halide to the palladium catalyst.

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

SubstratePosition of HalogenRelative ReactivityExpected Outcome
This compoundC2-BrHighEfficient amination at the C2 position.
C6-ClLowThe C6-Cl remains intact under selective conditions.
2,6-dichlorobenzothiazoleC2-ClModerateAmination is possible, often requiring specialized ligands and higher temperatures.
C6-ClLowSelective amination at C2 is generally achievable over C6.
Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, the reactivity is influenced by both the nature of the leaving group and the electronic activation of the aromatic ring. For benzothiazoles, the C2 position is activated towards nucleophilic attack by the adjacent nitrogen atom of the thiazole ring.

Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution

SubstratePosition of HalogenLeaving Group AbilityActivationExpected Outcome
This compoundC2-BrExcellentHighFacile substitution with a variety of nucleophiles.
C6-ClGoodModerateLess reactive than the C2 position.
2,6-dichlorobenzothiazoleC2-ClGoodHighSubstitution is feasible but generally slower than with the bromo-analogue.
C6-ClGoodModerateSignificantly less reactive than the C2 position.

Experimental Protocols

The following are detailed, representative experimental protocols for key transformations. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the degassed toluene and water via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 4-12 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2,6-dichlorobenzothiazole

Materials:

  • 2,6-dichlorobenzothiazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, an oven-dried Schlenk tube is charged with 2,6-dichlorobenzothiazole, Pd₂(dba)₃, XPhos, and NaOtBu.

  • The tube is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous toluene and the amine are added via syringe.

  • The reaction mixture is heated to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification by flash column chromatography yields the desired 2-amino-6-chlorobenzothiazole derivative.

Protocol 3: Nucleophilic Aromatic Substitution on this compound

Materials:

  • This compound (1.0 mmol)

  • Nucleophile (e.g., morpholine, 2.0 mmol)

  • K₂CO₃ (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add this compound, the nucleophile, and K₂CO₃.

  • Add DMF and heat the mixture to 80-100 °C.

  • Stir the reaction for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Ar-X oa Oxidative Addition (Ar-X) pd2_r_complex Ar-Pd(II)(R)L_n pd2_complex->pd2_r_complex R-B(OR')_2 Base transmetalation Transmetalation (R-B(OR')_2) pd2_r_complex->pd0 product Ar-R pd2_r_complex->product re Reductive Elimination Buchwald_Hartwig_Workflow setup Reaction Setup Combine Ar-X, Amine, Base, Pd-catalyst, and Ligand in a dry flask Add anhydrous solvent under inert atmosphere reaction Reaction Heat to specified temperature Stir for the required duration Monitor progress by TLC/GC-MS setup->reaction Heat workup Workup Cool to room temperature Quench the reaction Extract with organic solvent Wash with water and brine reaction->workup Completion purification Purification & Analysis Dry organic layer Concentrate in vacuo Purify by column chromatography Characterize the product workup->purification Reactivity_Comparison cluster_bromo This compound cluster_chloro 2,6-dichlorobenzothiazole c2br C2-Br c2cl C2-Cl c2br->c2cl More Reactive (Cross-Coupling & SNAr) c6cl_b C6-Cl c6cl_d C6-Cl c6cl_b->c6cl_d Similar Reactivity c2cl->c6cl_b More Reactive

Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Bromo-6-chlorobenzo[d]thiazole and 2-Iodo-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This guide provides a comparative analysis of two key building blocks, 2-bromo-6-chlorobenzo[d]thiazole and 2-iodo-6-chlorobenzothiazole, in the context of Suzuki reactions, offering insights into their relative performance based on established chemical principles and supporting experimental data from analogous systems.

Therefore, 2-iodo-6-chlorobenzothiazole is anticipated to be the more reactive coupling partner in Suzuki reactions compared to its bromo counterpart. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Performance Comparison: Theoretical and Observed Trends

The following table summarizes the expected and observed performance characteristics of 2-bromo- and 2-iodo-6-chlorobenzothiazole in Suzuki reactions, based on general principles and data from similar heterocyclic systems.

FeatureThis compound2-Iodo-6-chlorobenzothiazoleRationale
Reactivity GoodExcellentThe weaker C-I bond facilitates a faster rate of oxidative addition to the Pd(0) catalyst.
Reaction Conditions Typically requires higher temperatures and/or longer reaction times.Often proceeds under milder conditions (lower temperatures, shorter times).Lower energy barrier for the oxidative addition step with the iodo substrate.
Catalyst Loading May require higher catalyst loading for efficient conversion.Can often be effective with lower catalyst loadings.Higher reactivity of the C-I bond can lead to more efficient catalyst turnover.
Side Reactions Generally low potential for side reactions under optimized conditions.May have a slightly higher propensity for homocoupling of the boronic acid at elevated temperatures due to faster reaction kinetics.The increased reactivity can sometimes lead to undesired pathways if not properly controlled.
Cost & Availability Generally more cost-effective and widely available.Typically more expensive and may have more limited commercial availability.The synthesis of aryl iodides is often more complex and costly than that of aryl bromides.

Experimental Protocols: Representative Methodologies

While specific protocols directly comparing the two target molecules are unavailable, the following methodologies for Suzuki coupling of structurally related 2-halobenzothiazoles serve as a robust starting point for both substrates. It is anticipated that reactions with 2-iodo-6-chlorobenzothiazole would proceed more efficiently under these, or even milder, conditions.

General Protocol for Suzuki-Miyaura Coupling of 2-Halo-6-chlorobenzothiazoles

This protocol is adapted from studies on related bromobenzothiazole derivatives.

Materials:

  • This compound or 2-Iodo-6-chlorobenzothiazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the 2-halo-6-chlorobenzothiazole, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (ranging from 2 to 24 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the key components and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Combine Reactants: - 2-Halo-6-chlorobenzothiazole - Arylboronic Acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand (optional) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., Ar/N2 Purge) Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Aqueous Workup Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Characterized Product Purify->Product Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr_prime->Product ArylHalide Ar-X (2-Halo-6-chloro- benzothiazole) ArylHalide->ArPdX BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->ArPdX

A Comparative Analysis of Cross-Coupling Reactions with 2-Halobenzothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized benzothiazole scaffolds is a critical endeavor. Benzothiazoles are privileged structures in medicinal chemistry, and their derivatization via cross-coupling reactions is a cornerstone of modern synthetic strategies. This guide provides a comparative analysis of the yields and methodologies for various palladium-catalyzed cross-coupling reactions with 2-halobenzothiazoles, offering a valuable resource for reaction optimization and catalyst selection.

This guide presents a compilation of experimental data from various sources, focusing on the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions. The data is presented in a standardized format to facilitate objective comparison of reaction outcomes. Detailed experimental protocols for key reactions are also provided to ensure reproducibility.

Comparative Yield Analysis

The following tables summarize the yields of different cross-coupling reactions with various 2-halobenzothiazoles. The efficiency of these reactions is highly dependent on the nature of the halogen, the coupling partner, the palladium catalyst, the ligand, the base, and the solvent system.

Table 1: Suzuki-Miyaura Coupling of 2-Halobenzothiazoles with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of 2-halobenzothiazoles, this reaction is frequently employed to introduce aryl and heteroaryl moieties.

2-HalobenzothiazoleArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-chlorobenzothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[1]
5-Bromo-2-chlorobenzothiazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane90892[1]
5-Bromo-2-chlorobenzothiazole3-Fluorophenylboronic acidPd(OAc)₂ / XPhosK₃PO₄DMF110678[1]
2-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O9531Moderate[2]
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄DMFReflux-64[2]
Table 2: Heck Reaction of 2-Halobenzothiazoles with Alkenes

The Heck reaction facilitates the formation of C-C bonds between aryl halides and alkenes, leading to the synthesis of substituted alkenes.

2-HalobenzothiazoleAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-4-bromobenzothiazoleStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002470-80[3]
2-Chloro-4-bromobenzothiazolen-Butyl acrylatePd(OAc)₂Et₃NDMF1002465-75[3]
Table 3: Sonogashira Coupling of 2-Halobenzothiazoles with Terminal Alkynes

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of alkynyl-substituted benzothiazoles.

2-HalobenzothiazoleAlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-4-bromobenzothiazolePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60680-90[3]
2-Chloro-4-bromobenzothiazoleEthynyltrimethylsilanePd(OAc)₂ / XPhosCuICs₂CO₃DMF80875-85[3]
2-Chloro-4-bromobenzothiazole1-HexynePd₂(dba)₃ / P(t-Bu)₃CuIDIPAToluene701270-80[3]
Table 4: Buchwald-Hartwig Amination of 2-Halobenzothiazoles with Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, providing access to a wide range of amino-substituted benzothiazoles.

2-HalobenzothiazoleAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-4-bromobenzothiazoleMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1001285-95[3]
2-Chloro-4-bromobenzothiazoleAnilinePd₂(dba)₃ / XPhosLHMDSToluene1001270-80[3]
Resin-bound bromobenzothiazoleVarious aminesPd(PPh₃)₄ / XPhosNaOt-BuDMF150 (MW)1Good[4]
Table 5: Negishi Coupling of 2-Halobenzothiazoles with Organozinc Reagents

The Negishi coupling offers a valuable method for the formation of C-C bonds, particularly with organozinc reagents that can be prepared from a variety of precursors.

2-HalobenzothiazoleOrganozinc ReagentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chlorobenzothiazole4-Tolylzinc chloridePd₂(dba)₃ / X-PhosTHFRT-High[5][6]
2-Chlorobenzothiazole2-Thienylzinc chloridePd₂(dba)₃ / X-PhosTHFRT-High[5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. The following are representative protocols for each major reaction type.

Suzuki-Miyaura Coupling Protocol[1]

A mixture of 5-bromo-2-chlorobenzo[d]thiazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Heck Reaction Protocol[3]

In a sealed tube, 2-chloro-4-bromobenzothiazole (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required, e.g., P(o-tol)₃, 10 mol%), and base (e.g., Et₃N, 2.0 mmol) are combined in a degassed solvent (e.g., DMF, 5 mL). The tube is sealed and the reaction mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.

Sonogashira Coupling Protocol[3]

To a dried Schlenk flask are added 2-chloro-4-bromobenzothiazole (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%). The flask is evacuated and backfilled with argon three times. A degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added dropwise to the reaction mixture. The mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated and the residue is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol[3]

To a glovebox-dried Schlenk tube are added the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). 2-Chloro-4-bromobenzothiazole (1.0 mmol) and the amine (1.2 mmol) are then added, followed by an anhydrous, degassed solvent (e.g., Toluene, 5 mL). The tube is sealed and the reaction mixture is heated with stirring to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Negishi Coupling Protocol[5][6]

An efficient method involves the generation of the organozinc reagent at room temperature. To a solution of the corresponding aryl halide in THF is added the zinc reagent. For the cross-coupling step, to a mixture of the 2-halobenzothiazole and the palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., X-Phos) in THF is added the freshly prepared organozinc reagent. The reaction is stirred at room temperature until completion. The reaction is then quenched and the product is extracted and purified by standard methods.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition\nComplex R-X Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition\nComplex->Transmetalation\nComplex R'-M Reductive\nElimination\nProduct Reductive Elimination Product Transmetalation\nComplex->Reductive\nElimination\nProduct R-R' Reductive\nElimination\nProduct->Pd(0)L_n

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 2-Halobenzothiazole, Coupling Partner, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reactants->Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS, etc.) Heating->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Confirming the Structure of 2-Aryl-6-Chlorobenzothiazoles using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis and characterization of heterocyclic compounds, particularly in the field of drug development, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for the structural elucidation of 2-aryl-6-chlorobenzothiazoles. It includes a summary of reported ¹H and ¹³C NMR data and a detailed experimental protocol for their synthesis and spectral acquisition.

Comparative NMR Data

The structural confirmation of 2-aryl-6-chlorobenzothiazoles relies heavily on ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) and coupling constants (J) provide definitive information about the arrangement of atoms within the molecule. Below is a compilation of representative NMR data from various sources for this class of compounds.

Table 1: ¹H NMR Spectral Data of Representative 2-Aryl-6-Chlorobenzothiazoles

CompoundAr-H (Aryl Group) δ (ppm), Multiplicity, J (Hz)H-4 δ (ppm), Multiplicity, J (Hz)H-5 δ (ppm), Multiplicity, J (Hz)H-7 δ (ppm), Multiplicity, J (Hz)Other Protons δ (ppm), MultiplicitySolventReference
N-benzyl-5-chlorobenzo[d]thiazol-2-amine7.39-7.32 (m, 4H), 7.26 (td, J = 8.0, 1.5 Hz, 1H)7.67 (d, J = 8.0 Hz)-7.42 (s)8.72 (s, 1H, NH), 4.61 (d, J = 5.5 Hz, 2H, CH₂)DMSO-d₆[1]
2-(4-Chlorophenyl)-3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-one6.41-7.09 (m)---3.29 (s, 2H, CH₂), 9.49 (s, 1H, NH)DMSO

Note: The numbering of the benzothiazole ring protons is as follows: H-4, H-5, H-6 (substituted with Cl), and H-7.

Table 2: ¹³C NMR Spectral Data of Representative 2-Aryl-6-Chlorobenzothiazoles

CompoundC (Aryl Group) δ (ppm)C-2 δ (ppm)C-3a δ (ppm)C-4 δ (ppm)C-5 δ (ppm)C-6 δ (ppm)C-7 δ (ppm)C-7a δ (ppm)Other Carbons δ (ppm)SolventReference
N-benzyl-5-chlorobenzo[d]thiazol-2-amine139.1, 128.9, 127.9, 127.6168.4130.8121.2129.7-118.0154.247.8 (CH₂)DMSO-d₆[1]

Experimental Protocols

The following sections detail the generalized procedures for the synthesis and NMR analysis of 2-aryl-6-chlorobenzothiazoles, based on common methodologies reported in the literature.

Synthesis of 2-Aryl-6-Chlorobenzothiazoles

A common route for the synthesis of this class of compounds involves the condensation of 2-amino-6-chlorobenzothiazole with an appropriate aryl aldehyde, followed by cyclization or other modifications.

Materials:

  • 2-amino-6-chlorobenzothiazole

  • Substituted aromatic aldehydes

  • Solvent (e.g., ethanol, glacial acetic acid)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid)

Procedure:

  • Dissolve equimolar amounts of 2-amino-6-chlorobenzothiazole and the desired aromatic aldehyde in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of a suitable catalyst.

  • Reflux the reaction mixture for a specified period (typically 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2-aryl-6-chlorobenzothiazole.

NMR Sample Preparation and Analysis

Accurate NMR data acquisition is crucial for structural confirmation.

Materials:

  • Synthesized 2-aryl-6-chlorobenzothiazole

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a spectral width of 0 to 200 ppm is typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

  • If necessary, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to further confirm the structure and assign all proton and carbon signals unambiguously.

Workflow for Structural Confirmation

The following diagram illustrates the general workflow for the synthesis and structural confirmation of 2-aryl-6-chlorobenzothiazoles using NMR.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis start Start: 2-Amino-6-chlorobenzothiazole + Aryl Aldehyde reaction Condensation Reaction start->reaction workup Reaction Work-up & Purification reaction->workup product Purified 2-Aryl-6-chlorobenzothiazole workup->product sample_prep NMR Sample Preparation product->sample_prep Characterization nmr_acq 1D NMR Acquisition (¹H, ¹³C, DEPT) sample_prep->nmr_acq nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) (Optional) nmr_acq->nmr_2d data_proc Data Processing & Analysis nmr_acq->data_proc nmr_2d->data_proc structure Structural Confirmation data_proc->structure

Caption: Experimental workflow for synthesis and NMR confirmation.

References

validation of antimicrobial efficacy of 2-Bromo-6-chlorobenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antimicrobial Drug Discovery

This guide provides a comparative analysis of the antimicrobial efficacy of 6-chlorobenzothiazole derivatives against various microbial strains. The data presented is compiled from recent studies, offering a valuable resource for researchers and scientists engaged in the development of new antimicrobial agents. Benzothiazoles, a prominent class of heterocyclic compounds, are recognized for their broad spectrum of biological activities, including significant antimicrobial properties.[1][2] The inclusion of a chlorine atom at the 6-position of the benzothiazole ring has been explored as a strategy to enhance antimicrobial potency.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various 6-chlorobenzothiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Below is a summary of the MIC values for selected 6-chlorobenzothiazole derivatives compared to standard antimicrobial agents.

Compound TypeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesStaphylococcus aureus (Gram+)12.5 - 100--[3]
Escherichia coli (Gram-)12.5 - 100--[3]
Pseudomonas aeruginosa (Gram-)12.5 - 100--[3]
Klebsiella pneumoniae (Gram-)12.5 - 100--[3]
Candida albicans (Fungus)12.5 - 100--[3]
Aspergillus niger (Fungus)12.5 - 100--[3]
Benzothiazolylthiazolidin-4-one with 6-Cl substituentStaphylococcus aureusImproved 2.5-fold vs 6-OCF3Ampicillin/Streptomycin-[4]
MRSAImproved 2.5-fold vs 6-OCF3Ampicillin/Streptomycin-[4]
E. coli (resistant)Improved 2.5-fold vs 6-OCF3Ampicillin/Streptomycin-[4]
Listeria monocytogenesImproved 4 to 5-fold vs 6-OCF3Ampicillin/Streptomycin-[4]
Salmonella typhimuriumImproved 4 to 5-fold vs 6-OCF3Ampicillin/Streptomycin-[4]
Pseudomonas aeruginosa0.06Ampicillin/Streptomycin-[4]
P. aeruginosa (resistant)0.06Ampicillin/Streptomycin-[4]

Note: A lower MIC value indicates greater antimicrobial potency. The data indicates that 6-chlorobenzothiazole derivatives exhibit a broad spectrum of activity, with some derivatives showing comparable or superior efficacy to standard antibiotics against resistant strains.

Experimental Protocols

The evaluation of antimicrobial activity for benzothiazole derivatives typically involves standardized in vitro assays. The following are detailed methodologies commonly cited in the literature.

1. Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a broth medium, which is incubated to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compounds: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The microtiter plates are then incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Disk Diffusion Method (Kirby-Bauer Assay)

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Test Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the benzothiazole derivative. These disks are then placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the surrounding bacteria. The diameter of this clear zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Visualizing the Experimental Workflow and Potential Mechanism of Action

The following diagrams illustrate the general workflow for evaluating the antimicrobial efficacy of novel compounds and a proposed mechanism of action for benzothiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Data Analysis & Comparison synthesis Synthesis of 2-Bromo-6-chlorobenzo[d]thiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mic_assay MIC Determination (Microdilution) characterization->mic_assay Test Compounds zone_inhibition Zone of Inhibition Assay (Disk Diffusion) characterization->zone_inhibition Test Compounds data_analysis Quantitative Data Analysis mic_assay->data_analysis zone_inhibition->data_analysis comparison Comparison with Standard Antimicrobials data_analysis->comparison mechanism_of_action cluster_targets Potential Microbial Targets cluster_effects Resulting Antimicrobial Effects compound Benzothiazole Derivative dna_gyrase DNA Gyrase / Topoisomerase compound->dna_gyrase cell_wall Cell Wall Synthesis Enzymes compound->cell_wall protein_synthesis Protein Synthesis Machinery compound->protein_synthesis membrane Cell Membrane Integrity compound->membrane dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep cell_lysis Cell Lysis cell_wall->cell_lysis protein_inhib Inhibition of Protein Synthesis protein_synthesis->protein_inhib membrane_disrupt Membrane Disruption membrane->membrane_disrupt

References

Catalyst Performance in Suzuki Reactions of 2-Halobenzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a critical tool for synthesizing complex molecules, particularly those containing heterocyclic scaffolds like benzothiazole. The choice of catalyst is paramount for the successful synthesis of 2-arylbenzothiazoles from 2-halobenzothiazole precursors, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for this specific transformation, supported by experimental data.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[1] The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1][2][3]

Comparative Performance of Palladium Catalyst Systems

The efficacy of the Suzuki coupling of 2-halobenzothiazoles is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and a supporting ligand. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs), have shown significant advantages over traditional catalysts like Pd(PPh₃)₄, especially for challenging substrates such as heteroaryl chlorides.[4][5]

Below is a summary of the performance of different palladium catalyst systems in the Suzuki coupling of 2-halobenzothiazoles with various arylboronic acids, compiled from literature sources.

Catalyst System2-HalobenzothiazoleArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-BromobenzothiazolePhenylboronic acidK₂CO₃Toluene/H₂O10012Moderate
Pd(OAc)₂ / SPhos2-Chlorobenzothiazole4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane80495[6][7]
XPhos Pd G22-Chlorobenzothiazole3-Fluorophenylboronic acidCs₂CO₃t-BuOH/H₂O80292[2][8]
PEPPSI-IPr2-BromobenzothiazolePhenylboronic acidK₂CO₃DMF1106High[4]
Pd(OAc)₂ / cataCXium® A2-ChlorobenzothiazoleVarious arylboronic acidsK₃PO₄Toluene/H₂O1001685-95

Note: Yields are highly substrate-dependent and the conditions listed are representative examples. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a general experimental protocol for the Suzuki-Miyaura coupling of a 2-halobenzothiazole.

General Procedure for the Synthesis of 2-Arylbenzothiazoles:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-halobenzothiazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).[4][9]

  • Inert Atmosphere: The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, 4:1, 5 mL).[10][9]

  • Reaction: The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (2-24 h).[4][10]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[9]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.[9]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X (2-Halobenzothiazole) PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R Boronate R'-B(OR)2 Boronate->Transmetal R'-B(OR)3- Base Base Base->Boronate RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Purity Validation of 2-Bromo-6-chlorobenzo[d]thiazole Derivatives: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized pharmaceutical intermediates like 2-Bromo-6-chlorobenzo[d]thiazole derivatives is a critical step in the journey from discovery to a viable drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this class of halogenated benzothiazoles, complete with supporting experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity determination of non-volatile and thermally labile compounds, a category that includes many benzothiazole derivatives.[1] Its high resolution and sensitivity make it ideal for separating the main compound from closely related process impurities and degradation products.[2]

Comparative Analysis of Purity Validation Techniques

While HPLC is a primary method for purity assessment, a multi-faceted approach utilizing alternative and complementary techniques provides a more complete purity profile. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal insights into the purity of the compound.[1][3][4]

The following table summarizes the key performance indicators for a typical reversed-phase HPLC method and compares it with alternative analytical techniques for the purity assessment of this compound derivatives.

Analytical Technique Principle Typical Purity Range (%) Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity95.0 - 99.9High resolution, high sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[1][2]Requires reference standards for impurity identification, potential for co-elution.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis>99.0 (for volatile components)Excellent for residual solvents and volatile impurities, high sensitivity and specificity.[1][4]Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation with mass spectrometry detection>98.0Enables identification of unknown impurities by providing molecular weight information.[5]Quantitative accuracy can be more challenging than HPLC-UV, matrix effects can cause ion suppression.
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of nuclei90.0 - 99.0Absolute quantification without a specific reference standard for the analyte, provides structural information.[3]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Detailed Experimental Protocols

HPLC Method for Purity Validation

This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound derivatives.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C8 column could also be a suitable alternative.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 20% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The benzothiazole core typically exhibits strong UV absorbance around 254 nm or 288 nm.[6] Monitoring at both wavelengths is recommended.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound derivative and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) and make up to the mark.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area Percent method).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, a reference standard of known purity should be used to calculate the purity by external standard calibration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC analysis for purity validation and the relationship between different analytical techniques for a comprehensive purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254/288 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Workflow for HPLC purity analysis of this compound derivatives.

Purity_Assessment_Strategy cluster_techniques Purity Assessment Techniques main_compound This compound Derivative hplc HPLC (Primary Method) main_compound->hplc Assay & Impurities gcms GC-MS (Volatile Impurities) main_compound->gcms Residual Solvents lcms LC-MS (Impurity ID) main_compound->lcms Structural Elucidation qnmr qNMR (Absolute Purity) main_compound->qnmr Orthogonal Assay hplc->lcms Complementary hplc->qnmr Confirmatory

Interrelation of analytical techniques for comprehensive purity assessment.

References

structure-activity relationship of 2-Bromo-6-chlorobenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 2-Bromo-6-chlorobenzo[d]thiazole derivatives reveals their potential as significant scaffolds in medicinal chemistry, particularly in the development of anticancer agents. While direct SAR studies on this specific bromine-and-chlorine-substituted benzothiazole are not extensively documented in publicly available literature, a robust comparative analysis can be constructed by examining structurally similar 2-halo and 6-chloro benzothiazole analogs. The following guide synthesizes this information to provide insights for researchers, scientists, and drug development professionals.

Introduction to Benzothiazole Derivatives

The benzothiazole scaffold is a bicyclic heterocyclic compound that is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of benzothiazole exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3] The biological profile of these derivatives is highly dependent on the substitution pattern on the benzothiazole ring, with positions 2 and 6 being critical for modulating activity.[4] Halogen substitutions, particularly chlorine and bromine, are known to significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.[4][5][6]

Comparative Biological Activity

The primary therapeutic application explored for 6-chlorobenzothiazole derivatives has been in oncology. The substitution at the 2-position of the 6-chlorobenzothiazole core with various chemical moieties drastically alters the cytotoxic potency against different cancer cell lines.

Below is a summary of the in-vitro anticancer activity of representative 6-chlorobenzothiazole derivatives, which can be used to infer the potential activity of 2-bromo-6-chlorobenzothiazole analogs.

Compound IDCore StructureR-Group (at position 2)Cancer Cell LineActivity (GI₅₀/IC₅₀, µM)Reference
Reference 1 6-chlorobenzo[d]thiazole-NH-(2,6-dichlorophenyl)HOP-92 (Lung)0.0718[5][6]
Reference 1 6-chlorobenzo[d]thiazole-NH-(2,6-dichlorophenyl)NCI-H522 (Lung)1.60[5]
Compound B5 6-chlorobenzo[d]thiazole-NH-(3-fluorobenzyl)A549 (Lung)Data not specified[7]
Compound B7 6-chlorobenzo[d]thiazole-NH-(2,6-dichlorophenyl)A431 (Skin), A549 (Lung)Apoptosis-promoting at 1-4 µM[7]

Note: The table above is compiled from multiple sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several key SAR trends can be established for 2-substituted-6-chlorobenzothiazoles:

  • Substitution at Position 6: The presence of a chlorine atom at the C6 position is a common feature in many potent benzothiazole-based anticancer agents. This electron-withdrawing group can enhance the molecule's ability to participate in crucial binding interactions with target proteins.[5][6]

  • Substitution at Position 2: This position is a critical handle for modifying activity.

    • Amino Linkage: An amino group at the C2 position serves as a versatile linker to introduce various aromatic and heterocyclic moieties.

    • Aryl Substituents: Attaching substituted phenyl rings to the C2-amino group is a successful strategy. The presence of multiple halogen atoms, such as in the 2,6-dichlorophenyl derivative, leads to exceptionally high potency against lung cancer cell lines like HOP-92.[5][6] This suggests that the steric and electronic properties of these substituents are crucial for target engagement.

    • Inferred Role of Bromine: Based on the high activity of the dichlorophenyl derivative, it can be hypothesized that a bromine atom at the C2 position of the 6-chlorobenzothiazole core would also confer significant biological activity. Halogens can act as bioisosteres and participate in halogen bonding, potentially enhancing binding affinity to target enzymes like protein kinases.

Postulated Signaling Pathway Inhibition

Several studies indicate that benzothiazole derivatives exert their anticancer effects by inhibiting key cellular signaling pathways that are often dysregulated in cancer. For example, compound B7, a 2-amino-6-chlorobenzothiazole derivative, was shown to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells.[7] These pathways are critical for cell proliferation, survival, and migration.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Inhibitor This compound Derivative (Hypothesized) Inhibitor->ERK Inhibitor->AKT

Caption: Hypothesized inhibition of AKT and ERK signaling pathways.

Experimental Protocols

To ensure the reproducibility and comparability of SAR data, standardized experimental protocols are essential.

General Synthetic Procedure for 2-Amino-6-chlorobenzothiazole Derivatives

A common method for synthesizing 2-amino-6-chlorobenzothiazole derivatives involves the reaction of 2-amino-6-chlorobenzothiazole with an appropriate acyl chloride or benzyl halide.[7]

  • Reactant Mixture: To a solution of 2-amino-6-chlorobenzothiazole (1 mmol) in a suitable solvent such as dioxane (10 mL), add the desired acyl chloride (e.g., 3-fluorobenzoyl chloride, 4 mmol) and a base like triethylamine (1 mL).

  • Reaction Condition: The reaction mixture is refluxed for 3-4 hours.

  • Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. A saturated solution of sodium carbonate (Na₂CO₃) is added, and the resulting product is extracted using an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the final compound.

In-Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_measure Measurement A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of benzothiazole derivatives B->C D Treat cells with different concentrations of compounds C->D E Incubate for 48-72h D->E F Add MTT reagent to each well E->F G Incubate for 4h (Formation of formazan) F->G H Add solubilization solution (e.g., DMSO) G->H I Read absorbance at ~570 nm using a plate reader H->I J J I->J Calculate % viability and determine IC₅₀ values

Caption: Standard workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole derivatives for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the field of oncology. Based on SAR data from analogous compounds, derivatization at the 2-position is a key strategy for enhancing biological activity. The potent anticancer effects observed with di-halogenated aryl-amino substituents at this position suggest that a 2-bromo substitution, in combination with the 6-chloro group, is likely to yield highly active compounds. Future work should focus on the synthesis of a focused library of these derivatives and their systematic evaluation against a panel of cancer cell lines to validate these hypotheses and elucidate their mechanism of action.

References

A Comparative Guide to the Biological Activity of 2-Substituted-6-chlorobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel heterocyclic compounds synthesized from a 6-chlorobenzo[d]thiazole scaffold. The focus of this analysis is on the antimicrobial activities of a series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles derived from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide.[1] The presented data, based on published experimental findings, is intended to assist researchers in the fields of medicinal chemistry and drug discovery in evaluating the potential of these compounds for further development.

Comparative Analysis of In Vitro Antimicrobial Activity

The in vitro antimicrobial activity of the synthesized compounds was evaluated against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) in µg/mL, representing the lowest concentration of a compound that inhibits visible growth, was determined. The results are summarized in the tables below, offering a direct comparison of the efficacy of different derivatives.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC in µg/mL) of Synthesized Compounds Against Bacterial Strains.[1]

Compound IDR-groupS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)K. pneumoniae (Gram-)
Triazolo-thiadiazoles
6aPhenyl505010050
6b2-Chlorophenyl100100100100
6c2,4-Dichlorophenyl12.5252525
6d4-Methylphenyl2512.52512.5
6e4-Nitrophenyl50505050
6fPhenoxymethyl25255025
6g4-Acetylphenyl12.5252512.5
Oxadiazoles
7aPhenyl25255025
7b2-Chlorophenyl100100100100
7c2,4-Dichlorophenyl12.5252525
7d4-Methylphenyl505010050
7e4-Nitrophenyl25505050
7fPhenoxymethyl12.5252525
7g4-Acetylphenyl2512.52512.5
82-Mercapto12.5252512.5
Standard Drug
Ampicillin-6.256.2512.56.25
Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Synthesized Compounds Against Fungal Strains.[1]

Compound IDR-groupC. albicansA. nigerA. flavusM. purpureusP. citrinum
Triazolo-thiadiazoles
6aPhenyl505010050100
6b2-Chlorophenyl100100100100100
6c2,4-Dichlorophenyl12.525252525
6d4-Methylphenyl2512.52512.525
6e4-Nitrophenyl5050505050
6fPhenoxymethyl2525502525
6g4-Acetylphenyl12.5252512.525
Oxadiazoles
7aPhenyl2525502550
7b2-Chlorophenyl100100100100100
7c2,4-Dichlorophenyl12.525252525
7d4-Methylphenyl505010050100
7e4-Nitrophenyl2550505050
7fPhenoxymethyl12.525252525
7g4-Acetylphenyl2512.52512.525
82-Mercapto12.5252512.525
Standard Drug
Griseofulvin-6.256.2512.56.2512.5

Experimental Protocols

The following methodologies are based on the procedures described for the synthesis and antimicrobial evaluation of the 2-substituted-6-chlorobenzo[d]thiazole derivatives.[1]

Synthesis of 2-Substituted-6-chlorobenzo[d]thiazole Derivatives

The synthesis of the target compounds commences from 2-amino-6-chlorobenzo[d]thiazole. This starting material is then subjected to a series of reactions to introduce the desired heterocyclic moieties at the 2-position. The general synthetic pathway is outlined below.

G A 2-Amino-6-chlorobenzo[d]thiazole B N-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarboxamide A->B i) ClCOOEt, Pyridine ii) NH2NH2.H2O, EtOH C Potassium (6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbodithioate B->C CS2, KOH, EtOH D Substituted 1,3,4-Oxadiazoles (7a-g, 8) B->D R-COOH, POCl3 or CS2, KOH E Substituted 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazoles (6a-g) C->E R-COOH, POCl3

Caption: Synthetic workflow for target compounds.

General Procedure for the Synthesis of 3-(6-chlorobenzo[d]thiazol-2-yl)-6-aryl-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles (6a-g):

A mixture of potassium (6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbodithioate and the appropriate aromatic acid was refluxed in phosphorus oxychloride. After completion of the reaction, the mixture was cooled and poured onto crushed ice. The resulting solid was filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the final product.

General Procedure for the Synthesis of 2-(5-substituted-1,3,4-oxadiazol-2-yl)-6-chlorobenzo[d]thiazole (7a-g) and 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-chlorobenzo[d]thiazole (8):

N-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarboxamide was refluxed with the corresponding aromatic acid in phosphorus oxychloride to yield compounds 7a-g. For compound 8, the hydrazinecarboxamide was treated with carbon disulfide in the presence of potassium hydroxide, followed by acidification. The crude products were purified by recrystallization.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds was determined using the serial plate dilution method.

G A Prepare stock solutions of test compounds in DMSO B Prepare serial dilutions of compounds in nutrient/SDA broth A->B C Inoculate plates with standardized microbial cultures B->C D Incubate plates at 37°C (bacteria) or 25°C (fungi) for 24-48h C->D E Observe for microbial growth and determine MIC D->E

Caption: Workflow for antimicrobial susceptibility testing.

Protocol:

  • Preparation of Test Solutions: Stock solutions of the test compounds and standard drugs were prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: A series of dilutions of the test compounds were prepared in nutrient agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculation: The agar plates were inoculated with standardized suspensions of the test microorganisms.

  • Incubation: The inoculated plates were incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • Determination of MIC: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Concluding Remarks

The presented data indicates that the synthesized 2-substituted-6-chlorobenzo[d]thiazole derivatives exhibit a broad spectrum of antimicrobial activity. Notably, the triazolo-thiadiazole derivatives were generally found to be more active than the corresponding 1,3,4-oxadiazole derivatives against the tested pathogenic bacterial and fungal strains.[1] Compounds bearing a 2,4-dichlorophenyl (6c, 7c), 4-methylphenyl (6d, 7g), 4-acetylphenyl (6g), phenoxymethyl (7f), and mercapto (8) substituent demonstrated significant antimicrobial efficacy. These findings suggest that the 6-chlorobenzo[d]thiazole scaffold is a promising template for the development of novel antimicrobial agents. Further structural modifications and in-depth mechanistic studies are warranted to explore the full therapeutic potential of this class of compounds.

References

Navigating Reactivity: A Comparative Guide to 2-Bromo-6-chlorobenzo[d]thiazole and Other Dihalobenzothiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Dihalogenated benzothiazoles serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecules with diverse biological activities. This guide provides an objective comparison of the reactivity of 2-Bromo-6-chlorobenzo[d]thiazole with other dihalobenzothiazole analogues in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The reactivity of dihalobenzothiazoles in widely-used transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions is primarily governed by the nature of the carbon-halogen bond. The generally accepted trend for halogen reactivity in palladium-catalyzed oxidative addition is I > Br > Cl, a principle dictated by the decreasing bond dissociation energy. This inherent difference in reactivity allows for selective functionalization of dihalobenzothiazoles, a crucial aspect in the synthesis of pharmaceutical intermediates.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To illustrate the practical implications of these reactivity differences, the following tables summarize quantitative data from studies on dihalobenzothiazoles and closely related heterocyclic systems. It is important to note that direct comparative studies for a comprehensive range of dihalobenzothiazoles under identical conditions are scarce in publicly available literature. Therefore, data from closely related structures is included to provide a well-rounded understanding of the expected reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The data below highlights the preferential reactivity at the C-Br bond over the C-Cl bond.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[1]
5-Bromo-2-chlorobenzo[d]thiazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane90892[1]
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄DMFReflux-64[2]
2,6-DichloronicotinamidePhenylboronic acidPXPd2K₂CO₃Methanol--High[3]

Note: The reactivity of this compound is expected to be similar to its 5-bromo-2-chloro isomer, with preferential coupling at the C2-Br bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the nature of the halogen.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChlorobenzothiazolePiperidinePd₂(dba)₃ / XPhosK₃PO₄TolueneRT-92[4]
2-ChlorobenzothiazoleDibutylaminePd₂(dba)₃ / XPhosK₃PO₄Toluene--97[4]
Aryl BromidesVarious Amines[Pd(allyl)Cl]₂ / BippyPhosNaOtBuToluene100-Good to Excellent[5]

Note: For this compound, amination is predicted to occur selectively at the C2 position due to the higher reactivity of the C-Br bond.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling of Dihalobenzothiazoles

A mixture of the dihalobenzothiazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., 4:1 mixture of toluene and water, 10 mL) is degassed with an inert gas (e.g., argon) for 15 minutes. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours). After completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[1][2]

General Procedure for Buchwald-Hartwig Amination of Dihalobenzothiazoles

In a glovebox, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The dihalobenzothiazole (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL). The vessel is sealed and heated to the specified temperature (e.g., 100 °C) with stirring for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired aminated product.[4]

Benzothiazoles in Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of key signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by benzothiazole derivatives.

This diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K.[6][7] PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT.[7] Activated AKT promotes cell survival and activates mTORC1, a key regulator of cell growth and proliferation.[7][8] Benzothiazole derivatives have been shown to inhibit PI3K, thereby blocking this critical signaling cascade and inducing apoptosis in cancer cells.[9][10][11]

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by the differential reactivity of the C-Br and C-Cl bonds, with the former being significantly more susceptible to oxidative addition. This inherent selectivity allows for the sequential and controlled introduction of various functionalities at the C2 and C6 positions, making it a valuable scaffold for the synthesis of complex molecules. The insights and protocols provided in this guide are intended to aid researchers in the strategic design and execution of synthetic routes involving this and other dihalobenzothiazoles, ultimately facilitating the discovery and development of novel chemical entities with therapeutic potential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.